Beta-amyloid peptide(1-40)
Description
Significance of Beta-amyloid peptide(1-40) as a Target in Amyloidogenic Processes
The accumulation of Aβ peptides in the brain leads to the formation of amyloid plaques, which disrupt neuronal function and contribute to neurodegeneration. athenslab.gr Research indicates that soluble oligomeric forms of Aβ may be the primary causative agents in the development of Alzheimer's disease, with these oligomers being toxic to nerve cells. wikipedia.org Aβ1-40 is a major component of these plaques and also contributes to cerebrovascular lesions. wikipedia.org In fact, Aβ1-40 is more concentrated in cerebrovascular plaques, whereas the Aβ1-42 variant is more prevalent in neuritic plaques. wikipedia.org The study of Aβ1-40 is crucial for understanding the mechanisms of plaque formation and for developing therapeutic strategies aimed at preventing or clearing these toxic aggregates. genscript.com
Historical Context of Beta-amyloid peptide(1-40) Discovery and Evolution of Research Hypotheses
The story of Beta-amyloid peptide(1-40) is intrinsically linked to the history of Alzheimer's disease research. In 1906, Dr. Alois Alzheimer first described the characteristic plaques and tangles in the brain of a patient with profound memory loss. alz.orgusc.edu However, it wasn't until 1984 that researchers George Glenner and Caine Wong identified the primary component of these plaques as beta-amyloid protein. alz.org This discovery was a major milestone, shifting the focus of research towards understanding the role of this protein in the disease. aqualaneresearch.com
The identification of the gene for amyloid precursor protein (APP) on chromosome 21 in 1987 further solidified the importance of beta-amyloid in Alzheimer's pathology. aqualaneresearch.combrightfocus.org This finding was significant because individuals with Down syndrome, who have an extra copy of chromosome 21, often develop early-onset Alzheimer's. aqualaneresearch.com
This led to the formulation of the "amyloid cascade hypothesis" in the early 1990s by John Hardy and David Allsop. nih.govalzheimers.org.uk This hypothesis proposed that the accumulation of Aβ in the brain is the initial event that triggers a cascade of pathological events, including the formation of neurofibrillary tangles (composed of tau protein), leading to neuronal death and dementia. nih.govscielo.sa.cr While this hypothesis has been central to Alzheimer's research for decades, it has evolved. alzheimers.org.uk Initially, the focus was on the insoluble amyloid plaques. However, more recent evidence suggests that soluble oligomeric forms of Aβ are the most toxic species. wikipedia.orgnih.gov This has led to a refinement of the amyloid hypothesis, with a greater emphasis on the role of these smaller, soluble aggregates in instigating neurotoxicity. nih.gov
Overview of Current Research Paradigms Involving Beta-amyloid peptide(1-40)
Current research on Beta-amyloid peptide(1-40) is multifaceted, exploring its role beyond just being a component of amyloid plaques. While the amyloid cascade hypothesis remains influential, the understanding of Aβ's function has become more nuanced. alzheimers.org.ukfrontiersin.org
A significant paradigm shift involves the focus on soluble Aβ oligomers as the primary neurotoxic species, rather than the insoluble fibrils found in plaques. nih.govnih.gov This has redirected therapeutic strategies towards targeting the formation and toxicity of these oligomers. nih.gov
Furthermore, the "pathogen hypothesis" has emerged as an alternative or complementary theory. scielo.sa.cr This hypothesis suggests that Aβ accumulation may be an antimicrobial response, with the peptides trapping pathogens within the amyloid deposits. scielo.sa.cr This line of inquiry investigates the potential infectious or inflammatory triggers for Aβ aggregation. scielo.sa.cr
Researchers are also investigating the interplay between Aβ and other pathological players, such as the tau protein. nih.gov There is growing evidence of a "cross-talk" between the amyloid and tau pathologies, where Aβ accumulation may accelerate the formation of tau tangles. nih.gov
Another area of active investigation is the role of Aβ1-40 in cerebrovascular disease and its contribution to cognitive decline independent of or in conjunction with Alzheimer's pathology. wikipedia.orgrevespcardiol.orgnih.gov Studies are exploring how blood levels of Aβ1-40 correlate with brain health and disease outcomes. revespcardiol.orgnih.govnih.gov
Finally, advanced imaging techniques, like positron emission tomography (PET) using agents such as Pittsburgh Compound B (PIB), allow for the in-vivo visualization of amyloid plaques, providing crucial tools for diagnostics, tracking disease progression, and evaluating the efficacy of anti-amyloid therapies. alz.org
Interactive Data Table: Key Milestones in Beta-amyloid (1-40) Research
| Year | Milestone | Significance |
| 1906 | Dr. Alois Alzheimer describes abnormal deposits in the brain of a dementia patient. alz.orgusc.edu | First identification of the neuropathological hallmarks of what would be named Alzheimer's disease. |
| 1984 | George Glenner and Caine Wong identify beta-amyloid as the main component of plaques. alz.org | Pinpointed a specific protein as a key factor in Alzheimer's pathology, paving the way for targeted research. |
| 1987 | The gene for Amyloid Precursor Protein (APP) is located on chromosome 21. aqualaneresearch.combrightfocus.org | Provided a genetic link to Alzheimer's disease and explained the high incidence in individuals with Down syndrome. |
| 1991 | John Hardy and David Allsop propose the "amyloid cascade hypothesis". nih.govalzheimers.org.uk | Offered a mechanistic framework for how beta-amyloid accumulation could lead to neurodegeneration, guiding research for decades. |
| Recent Years | Shift in focus to soluble Aβ oligomers as the primary toxic species. nih.govnih.gov | Refined the amyloid hypothesis and opened new avenues for therapeutic intervention targeting these smaller, more mobile aggregates. |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
Biosynthetic Pathways and Proteolytic Processing of Amyloid Precursor Protein Yielding Beta Amyloid Peptide 1 40 in Research Models
Amyloid Precursor Protein (APP) Metabolism and Beta-amyloid peptide(1-40) Generation
The amyloidogenic pathway, which leads to the formation of Aβ peptides, is of central interest in disease-related research. This pathway involves the sequential action of two key enzymes: beta-secretase (BACE1) and gamma-secretase. nih.govcell-stress.com
Sequential Cleavage by Beta-Secretase (BACE1) and Gamma-Secretase
The initial step in the amyloidogenic cascade is the cleavage of APP by beta-secretase, also known as BACE1. nih.gov BACE1 is a transmembrane aspartic protease that cleaves APP at the N-terminus of the Aβ domain. nih.govwikipedia.org This cleavage event releases a large soluble ectodomain, sAPPβ, into the extracellular space and leaves a 99-amino acid C-terminal fragment (CTFβ or C99) anchored in the cell membrane. cell-stress.comcreative-diagnostics.com The generation of C99 is the rate-limiting step for Aβ production. molbiolcell.org
Following the action of BACE1, the membrane-bound C99 fragment becomes the substrate for the gamma-secretase complex. cell-stress.com This complex is a fascinating intramembrane protease composed of at least four proteins: Presenilin 1 (PS1) or Presenilin 2 (PS2), Nicastrin, Aph-1, and Pen-2. nih.govnih.gov Gamma-secretase performs a subsequent cleavage within the transmembrane domain of C99. This imprecise cleavage generates Aβ peptides of varying lengths, predominantly the 40-amino acid form (Aβ(1-40)) and, to a lesser extent, the 42-amino acid form (Aβ(1-42)). nih.govcreative-diagnostics.com The cleavage also releases the APP intracellular domain (AICD) into the cytoplasm. cell-stress.com While Aβ(1-40) is the most abundant isoform, Aβ(1-42) is considered more prone to aggregation. frontiersin.org
Key Enzymes in Aβ(1-40) Production
| Enzyme | Alternate Names | Function | Cleavage Product(s) |
|---|---|---|---|
| Beta-secretase (BACE1) | Beta-site amyloid precursor protein cleaving enzyme 1, Memapsin-2 | Initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain. | sAPPβ, C-terminal fragment (C99) |
| Gamma-secretase | - | A multi-protein complex that cleaves the C99 fragment within its transmembrane domain. | Beta-amyloid peptide(1-40), Beta-amyloid peptide(1-42), APP intracellular domain (AICD) |
Experimental Modulation of Secretase Activity on Beta-amyloid peptide(1-40) Production
In research models, the activity of secretases is often modulated to study the mechanisms of Aβ(1-40) production. For instance, studies have shown that increasing the concentration of the C99 substrate can paradoxically lead to a decrease in Aβ(1-40) production, while simultaneously increasing the generation of longer, more hydrophobic Aβ peptides. plos.org This suggests a complex regulatory mechanism within the gamma-secretase complex.
Inhibition of vacuolar ATPases with agents like bafilomycin has been shown to selectively block the action of beta-secretase, indicating that an acidic intracellular environment is necessary for its optimal activity. nih.gov Conversely, treatments that inhibit the endosomal-lysosomal pathway, such as with chloroquine (B1663885) (CQ) and bafilomycin A1 (BafA1), have been shown to reduce the secretion of Aβ(1-40). frontiersin.org In contrast, inhibiting the proteasome with lactacystin (B1674225) can lead to an accumulation of C99 and a subsequent increase in Aβ(1-40) secretion. frontiersin.org
Alternative APP Processing Pathways and Their Relationship to Beta-amyloid peptide(1-40) Formation
The primary alternative to the amyloidogenic pathway is the non-amyloidogenic pathway, which is the predominant processing route for APP in most cells. nih.govwikipedia.org This pathway is initiated by the cleavage of APP by alpha-secretase. uni-muenchen.de Alpha-secretase, a member of the ADAM (a disintegrin and metalloproteinase domain) family of enzymes, cleaves APP within the Aβ sequence itself. creative-diagnostics.comwikipedia.org This cleavage event precludes the formation of the full-length Aβ peptide. wikipedia.orgnih.gov
The action of alpha-secretase releases a soluble ectodomain called sAPPα and leaves an 83-amino acid C-terminal fragment (α-CTF or C83) in the membrane. creative-diagnostics.com This C83 fragment can then be cleaved by the gamma-secretase complex, resulting in the production of a short peptide called p3 and the AICD. creative-diagnostics.com Because the alpha-secretase cleavage site is located within the Aβ domain, this pathway actively prevents the generation of Aβ(1-40). nih.gov Therefore, the balance between the alpha-secretase and beta-secretase pathways is a critical determinant of Aβ(1-40) production. wikipedia.org
BACE1 can also cleave APP at an alternative site, designated β', which is located within the Aβ sequence. molbiolcell.org Subsequent cleavage of the resulting C-terminal fragment (C89) by gamma-secretase produces N-terminally truncated Aβ peptides, such as Aβ(11-40). nih.govmolbiolcell.org
Comparison of APP Processing Pathways
| Pathway | Initiating Enzyme | Key Intermediate | Final Products | Relationship to Aβ(1-40) |
|---|---|---|---|---|
| Amyloidogenic | Beta-secretase (BACE1) | C99 fragment | Aβ(1-40), Aβ(1-42), AICD | Directly produces Aβ(1-40) |
| Non-amyloidogenic | Alpha-secretase | C83 fragment | sAPPα, p3 peptide, AICD | Prevents Aβ(1-40) formation |
Cellular Compartmentalization of Beta-amyloid peptide(1-40) Production and Secretion in Experimental Systems
The production and secretion of Aβ(1-40) are highly compartmentalized within the cell. APP is synthesized in the endoplasmic reticulum (ER) and matures as it traffics through the Golgi apparatus. nih.gov From the trans-Golgi network (TGN), APP can be transported to the cell surface or directly to endosomal compartments. nih.gov
The key enzymes involved in Aβ(1-40) generation reside in distinct subcellular locations. BACE1 is predominantly found in the acidic environments of the trans-Golgi network and endosomes. nih.govnih.gov Although some BACE1 reaches the plasma membrane, it is rapidly reinternalized, and the primary site of BACE1-mediated APP cleavage occurs within endocytic vesicles. nih.gov
Gamma-secretase activity is present on the cell surface and in endosomal compartments. nih.gov The co-localization of APP and BACE1 in endosomes is a critical step for initiating the amyloidogenic pathway. nih.gov Following the sequential cleavage by BACE1 and gamma-secretase within these compartments, the newly generated Aβ(1-40) is then secreted into the extracellular space. nih.govcreative-diagnostics.com
Research also indicates that Aβ can be produced in various secretory pathway organelles, including the endoplasmic reticulum and the medial Golgi. frontiersin.org The majority of Aβ(1-40) is thought to be generated in the trans-Golgi network, while the longer Aβ(1-42) isoform is more commonly produced in the endoplasmic reticulum. wikipedia.org Once generated, Aβ peptides can be found in the neuronal cytosol and co-localized with various organelles, including endosomes, lysosomes, and mitochondria. frontiersin.org
Some studies have proposed that the production of Aβ may even involve an initial specific interaction between cells, where APP on one cell surface binds to presenilin on an adjacent cell. pnas.org This interaction is then proposed to be endocytosed, leading to Aβ generation within lysosomes. pnas.org
Structural Conformations and Aggregation Dynamics of Beta Amyloid Peptide 1 40
Monomeric States and Conformational Flexibility of Beta-amyloid peptide(1-40)
In its monomeric form, Aβ(1-40) is intrinsically disordered, lacking a stable, well-defined three-dimensional structure in physiological solutions. jst.go.jpacs.org Instead, it exists as a dynamic ensemble of conformations, rapidly interconverting between various states. jst.go.jpacs.org These states predominantly consist of random coil and helical structures. nih.gov
Molecular dynamics simulations and experimental studies have provided insights into the transient secondary structures adopted by the Aβ(1-40) monomer. Replica-exchange molecular dynamics simulations have suggested the presence of two helical domains, typically around residues 13-22 and 30-35, connected by a turn region. nih.govacs.org However, these helical regions are not static and exhibit significant fluctuations. nih.govacs.org The peptide is often localized at the interface between a membrane and the solvent, highlighting the potential role of cellular membranes in influencing its conformation. nih.govacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy studies have largely corroborated the disordered nature of monomeric Aβ(1-40), showing that it populates a coil-like conformational ensemble with no evidence of persistent long-range contacts. acs.org The conformational flexibility is a key characteristic, allowing the peptide to adopt different structures depending on its environment, which is a critical factor in initiating the aggregation process. mdpi.com While Aβ(1-40) monomers are largely unstructured, they possess a propensity to undergo conformational changes that lead to aggregation. biorxiv.org
| Technique | Key Findings | References |
|---|---|---|
| Molecular Dynamics Simulations | Presence of two transient helical domains (residues 13-22 and 30-35) with significant fluctuations. Localization at membrane-solvent interfaces. | nih.govacs.org |
| NMR Spectroscopy | Predominantly disordered, existing as a coil-like conformational ensemble with no stable long-range interactions. | acs.org |
| Infrared Spectroscopy | In its native soluble state, the peptide adopts both helical and random-coil conformations. | nih.gov |
Oligomerization Pathways and Intermediate Species of Beta-amyloid peptide(1-40)
The aggregation of Aβ(1-40) from its monomeric state into mature fibrils is a complex process that proceeds through a series of intermediate oligomeric species. These oligomers are highly heterogeneous and metastable, representing key intermediates in the fibrillation pathway. umich.edu
The initial step in the oligomerization of Aβ(1-40) involves the self-association of monomers to form low-molecular-weight (LMW) oligomers, such as dimers, trimers, and tetramers. nih.govpnas.org At the very beginning of the aggregation process, Aβ(1-40) is mainly present as monomers, but dimers are also detected in lower proportions. nih.gov Further aggregation gives rise to a variety of oligomers, including dimers, trimers, and a small amount of tetramers. nih.gov
Studies have shown that aggregate-free Aβ(1-40) can exist in a rapid equilibrium between monomers, dimers, trimers, and tetramers. pnas.org The formation of these LMW oligomers is a critical early event, and their stability and conformational properties can significantly influence the subsequent aggregation cascade. For instance, Aβ(1-40) dimers have been observed to be particularly stable at low concentrations. nih.gov The interaction of two monomers can lead to conformational transitions, resulting in the formation of a stable dimer stabilized by interactions in the N-terminal, central hydrophobic, and C-terminal regions. biorxiv.org
Following the formation of LMW oligomers, the aggregation process continues with the formation of higher-molecular-weight (HMW) oligomers and protofibrils. These larger aggregates are precursors to the mature amyloid fibrils. nih.govumich.edu As aggregation progresses, larger oligomers, sometimes referred to as Aβ-derived diffusible ligands (ADDLs), can form. nih.gov
Protofibrils are transient, soluble, and often curvilinear structures that are morphologically distinct from mature fibrils. They are considered to be on-pathway intermediates in the fibrillation process. umich.edu The transition from smaller oligomers to protofibrils involves a significant structural rearrangement. Infrared spectroscopy studies suggest that this conversion involves a transition from an antiparallel β-sheet structure in oligomers to a parallel β-sheet structure, which is characteristic of fibrils. nih.gov Atomic force microscopy has shown that early in the aggregation process, Aβ(1-40) forms small spherical entities consistent with oligomers, which then progress to larger oligomers and eventually protofibrils. nih.gov
| Oligomer Type | Description | Key Structural Features | References |
|---|---|---|---|
| Low-Molecular-Weight (LMW) Oligomers | Dimers, trimers, tetramers in rapid equilibrium with monomers. | Initially may lack extensive β-sheet structure. | nih.govpnas.org |
| High-Molecular-Weight (HMW) Oligomers / Protofibrils | Larger, soluble aggregates that are precursors to mature fibrils. Can appear as spherical or curvilinear structures. | Transition from antiparallel to parallel β-sheet conformation. | nih.gov |
Fibrillation Kinetics and Formation of Mature Beta-amyloid peptide(1-40) Fibrils
The final stage of Aβ(1-40) aggregation is the formation of mature, insoluble amyloid fibrils. This process is typically characterized by a sigmoidal curve, indicating a nucleation-dependent polymerization mechanism. mdpi.comjst.go.jp
Once a stable nucleus is formed, the elongation phase begins, where monomers are rapidly added to the ends of the growing fibril. umich.edumdpi.com This process can be seeded by the addition of pre-formed fibril fragments, which effectively bypasses the lag phase. mdpi.com The fibrillation process is considered largely irreversible, as the fibrils are highly stable structures. umich.edu Some studies suggest a self-catalytic mechanism where early oligomers can generate and deliver low-molecular-weight amyloid nuclei, which then catalyze the rapid conversion of other oligomers into mature fibrils. mdpi.com
The aggregation of Aβ(1-40) is highly sensitive to a variety of environmental factors that can significantly influence the kinetics of fibrillation and the morphology of the resulting aggregates. semanticscholar.orgoup.com These factors include:
pH: Changes in pH can alter the charge state of the amino acid residues in Aβ(1-40), affecting electrostatic interactions and the propensity for aggregation. oup.combmbreports.org Lower pH, for example, can favor the formation of fibrillar aggregates. oup.com
Temperature: Higher temperatures generally accelerate the rate of fibril formation. oup.comaip.org
Ionic Strength: Increased ionic strength can shield electrostatic repulsion between peptide molecules, thereby promoting aggregation. bmbreports.org
Peptide Concentration: Higher concentrations of Aβ(1-40) lead to a faster rate of aggregation. umich.edusemanticscholar.org
Presence of Metal Ions: Metal ions, such as copper, can influence the aggregation process, in some cases inhibiting the formation of β-sheet structures and favoring the formation of amorphous aggregates. oup.com
Lipid Membranes: The presence of lipid membranes can accelerate Aβ(1-40) fibrillation, with factors like membrane curvature playing a role. nih.gov
These environmental factors can modulate the energy landscape of Aβ(1-40) aggregation, influencing the stability of different conformational states and the pathways of fibril formation. researchgate.net
| Factor | Effect on Aggregation | References |
|---|---|---|
| pH | Alters electrostatic interactions; lower pH can promote fibril formation. | oup.combmbreports.org |
| Temperature | Higher temperatures generally increase the rate of fibrillation. | oup.comaip.org |
| Ionic Strength | Increased ionic strength can enhance aggregation by shielding electrostatic repulsion. | bmbreports.org |
| Peptide Concentration | Higher concentrations lead to faster aggregation. | umich.edusemanticscholar.org |
| Metal Ions (e.g., Copper) | Can modulate aggregation pathways, sometimes favoring amorphous aggregates over fibrils. | oup.com |
| Lipid Membranes | Can accelerate fibrillation, with membrane curvature being an influential factor. | nih.gov |
Influence of Environmental Factors on Beta-amyloid peptide(1-40) Aggregation
Effects of pH and Ionic Strength
The fibrillation kinetics of Aβ(1-40) are highly sensitive to changes in pH and ionic strength, underscoring the critical role of electrostatic interactions in the aggregation process. alexotech.comnsf.gov Studies have shown that both pH and ionic strength can modulate the secondary nucleation processes, which are key steps in the formation of amyloid fibrils. alexotech.com
Specifically, variations in pH can alter the charge states of the amino acid residues within the peptide, thereby affecting intermolecular repulsion and attraction. For instance, Aβ(1-40) is inactive in terms of plaque competence below pH 4 but becomes active in a pH range of 5 to 9. nih.gov This pH-dependent activity is correlated with conformational changes, with the peptide adopting a more aggregation-prone structure at physiological and slightly acidic pH. nih.gov
Similarly, ionic strength influences the Debye screening of electrostatic interactions. Higher ionic strength can screen the repulsive forces between peptide monomers, thereby promoting aggregation. researchgate.net Conversely, lower ionic strength may lead to destabilization of the aggregates. researchgate.net The morphology of the resulting Aβ(1-40) aggregates can also be modulated by the ionic strength of the solution. alexotech.com
Role of Metal Ions (e.g., Ca²⁺, Zn²⁺, Cu²⁺)
Metal ions, particularly divalent cations like calcium (Ca²⁺), zinc (Zn²⁺), and copper (Cu²⁺), are known to play a significant role in the aggregation of Aβ(1-40). nih.govnih.gov Abnormal interactions with these metal ions are suggested to be a contributing factor to Aβ precipitation. nih.gov
Zinc (Zn²⁺): The presence of Zn²⁺ ions can significantly alter the fibrillation kinetics of Aβ(1-40) and can even reverse the effects of pH and ionic strength. alexotech.comnsf.gov Molecular dynamics simulations suggest that Zn²⁺ interaction with Aβ(1-40) can promote a β-hairpin structure, which is stabilized by a salt-bridge and increased hydrophobic contact. rsc.org This structural change can facilitate aggregation. rsc.org Experimental studies have shown that Zn²⁺ can induce a transition in the Aβ(1-40) structure, leading to a more tightly bound complex. researchgate.net
Copper (Cu²⁺): Copper ions also significantly influence Aβ(1-40) aggregation. nih.govplos.org Cu²⁺ can bind to the peptide and induce the formation of oligomers, eventually leading to aggregation. nih.gov Single-molecule atomic force spectroscopy has revealed that the addition of Cu²⁺ increases the binding force between two Aβ peptides, suggesting that copper may act as a bridge to stabilize the peptide-peptide complex and reduce the lag time for aggregation. plos.org Molecular dynamics simulations indicate that Cu²⁺ interaction with Aβ(1-40) leads to a structure with three bend regions separated by a coil segment, which can destabilize the turn region of the peptide. rsc.org
Calcium (Ca²⁺): Elevated Ca²⁺ concentrations have been observed near Aβ deposits. nih.gov While Ca²⁺ ions can inhibit Aβ-mediated membrane poration, they can enhance membrane fragmentation through lipid loss as fibrils grow on the membrane surface. nih.gov
The co-incubation of multiple metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺, can significantly alter the morphology of Aβ aggregates, often leading to nonfibrillar, amorphous deposits. nih.gov
Advanced Structural Characterization Techniques for Beta-amyloid peptide(1-40) Aggregates
A variety of high-resolution techniques are employed to investigate the complex and polymorphic structures of Aβ(1-40) aggregates. aimspress.com These methods provide critical insights into the molecular architecture of different aggregated species, from oligomers to mature fibrils.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of Aβ(1-40) in both its monomeric and aggregated states. nih.govresearchgate.netresearchgate.net
Solid-state NMR (ssNMR) has been instrumental in determining the molecular structure of Aβ(1-40) fibrils. aimspress.comnih.gov These studies have revealed that Aβ(1-40) fibrils typically consist of in-register parallel β-sheets. nih.gov For instance, one structural model based on ssNMR data showed that residues 10-22 and 30-40 form the core of the β-sheets. jst.go.jp Solution NMR has been used to study the pH-dependent conformational changes of Aβ(1-40) and its interactions with other molecules, such as antioxidants. nih.govresearchgate.net NMR studies have also been employed to investigate the interaction of Aβ(1-40) with membrane models like sodium dodecyl sulfate (B86663) (SDS) micelles, providing insights into its structure in a membrane environment. scirp.orgox.ac.uk
Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of amyloid fibrils. pnas.orgmdpi.comnih.gov Cryo-EM studies of Aβ(1-40) fibrils have revealed significant polymorphism, with different fibril morphologies exhibiting distinct underlying molecular structures. mdpi.comresearchgate.net
A three-dimensional structure of a mature Aβ(1-40) fibril determined by cryo-EM at approximately 8 Å resolution showed that the fibril consists of two protofilaments. pnas.org More recent cryo-EM studies have achieved even higher resolutions, providing detailed atomic models of Aβ(1-40) fibril structures. mdpi.comnih.gov For example, a 3.3 Å resolution structure revealed a left-handed cross-β structure formed by two protofibrils with a J-shaped protomer conformation. mdpi.com Cryo-EM has also been used to study Aβ(1-40) fibrils grown in the presence of lipid vesicles, providing insights into fibril-lipid interactions. repec.orgresearchgate.net
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a valuable nanoimaging technique for visualizing the morphology and assembly of Aβ(1-40) aggregates in real-time and in physiological conditions. diva-portal.orgspringernature.comnih.gov AFM can provide three-dimensional images with high vertical resolution, allowing for the characterization of various intermediate species, including oligomers, protofibrils, and mature fibrils. diva-portal.org
High-resolution AFM (HR-AFM) has been used to define, identify, and quantify the structural components of polymorphic Aβ(1-40) fibril preparations. nih.gov By analyzing the height and volume-per-length of fibrils, researchers can distinguish between different fibril species. researchgate.netnih.gov AFM studies have tracked the aggregation process of Aβ(1-40) over time, observing the initial formation of oligomers, followed by the appearance of protofibrils with nodular structures, and finally the growth of mature fibrils. nih.gov AFM has also been instrumental in studying the effects of metal ions on Aβ(1-40) aggregation, showing that the co-incubation of different metal ions can lead to the formation of nonfibrillar, amorphous aggregates. nih.gov
| Parameter | Finding | Technique |
| Fibril Composition | Consists of two protofilaments. | Cryo-EM pnas.org |
| Protofilament Structure | J-shaped protomer conformation. | Cryo-EM mdpi.com |
| Fibril Chirality | Left-handed. | Cryo-EM pnas.orgmdpi.com |
| Aggregation Pathway | Oligomers -> Protofibrils -> Mature Fibrils. | AFM nih.gov |
| Effect of Zn²⁺ | Promotes a β-hairpin structure. | Molecular Dynamics rsc.org |
| Effect of Cu²⁺ | Increases peptide-peptide binding force. | AFM plos.org |
| Chaperone Inhibition | DNAJB6 delays primary nucleation. | Fluorescence nih.gov |
| Fibril Core | Residues 10-22 and 30-40 form β-sheets. | Solid-State NMR jst.go.jp |
| This table summarizes key research findings on the structural and aggregation properties of Beta-amyloid peptide(1-40). |
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides like Beta-amyloid (Aβ)(1-40). The CD spectrum of freshly dissolved Aβ(1-40) typically displays a strong negative band around 198 nm, which is indicative of a random coil conformation. researchgate.net However, the peptide's conformation is highly sensitive to its environment.
In the presence of certain membrane-mimicking environments, such as dodecylphosphocholine (B1670865) (DPC) micelles, Aβ(1-40) can adopt different structures. At a high DPC concentration (20 mM), the peptide exhibits a double minimum at 222 nm and 208 nm, which is characteristic of an α-helical structure. nbrc.ac.in Conversely, at a lower DPC concentration (5.5 mM), a single minimum around 218 nm is observed, indicating a transition to a β-sheet conformation. nbrc.ac.in Quantitative analysis of these spectra reveals that in 20 mM DPC, Aβ(1-40) is approximately 68% α-helical, while in 5.5 mM DPC, it comprises about 55% β-sheet structure. nbrc.ac.in
The process of aggregation also induces significant conformational changes. Upon aggregation, Aβ(1-40) transitions from a disordered random coil state to a highly organized β-rich conformation. researchgate.net This is characterized by a CD spectrum with a single minimum around 218 nm and a less intense maximum near 195 nm, which is a typical signature of β-sheet structures. researchgate.net Studies on thin films of Aβ(1-40) have further corroborated these findings, providing valuable insights into the structures in the aggregated state. nih.gov
| Condition | Predominant Secondary Structure | Key CD Spectral Features | Reference |
| Freshly dissolved | Random Coil | Strong negative band at ~198 nm | researchgate.net |
| 20 mM DPC micelles | α-Helix | Double minima at 222 nm and 208 nm | nbrc.ac.in |
| 5.5 mM DPC micelles | β-Sheet | Minimum around 218 nm | nbrc.ac.in |
| Aggregated state | β-Sheet | Single minimum at ~218 nm, maximum at ~195 nm | researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is an effective tool for monitoring the secondary structure changes of Aβ(1-40) during its aggregation process. The amide I band, located between 1600 and 1700 cm⁻¹, is particularly informative as it arises from the C=O stretching vibrations of the peptide backbone and is sensitive to the secondary structure. researchgate.netshimadzu.com
At the initial stages of aggregation (0 hours), the FTIR spectrum of Aβ(1-40) shows characteristics of both antiparallel β-sheets (a peak around 1695 cm⁻¹) and a combination of α-helix and random coil structures (a main peak around 1630 cm⁻¹). nih.gov This suggests that even in its early, less aggregated forms, the peptide possesses a degree of folded β-sheet structure. nih.gov
As aggregation proceeds, a significant transformation in the secondary structure is observed. The conversion of oligomers into fibrils is marked by a transition from an antiparallel to a parallel β-sheet arrangement. nih.gov This is evidenced by the disappearance of the ~1695 cm⁻¹ peak and the dominance of the ~1630 cm⁻¹ peak, which is characteristic of parallel β-sheets. researchgate.netnih.gov Studies have shown that pressure can also induce a conformational transition from α-helix to random coil and then to β-sheet structure in solid Aβ(1-40). tandfonline.com
The table below summarizes the key FTIR spectral features associated with different secondary structures of Aβ(1-40).
| Wavenumber (cm⁻¹) | Secondary Structure Assignment |
| ~1695 | Antiparallel β-sheet |
| ~1655 | α-helix |
| 1647-1643 | Random coil |
| ~1630 | Parallel β-sheet |
X-ray Diffraction
X-ray diffraction provides detailed structural information about the organized, fibrillar state of Aβ(1-40). Fibrils of Aβ(1-40) exhibit a characteristic "cross-β" diffraction pattern. nih.govresearchgate.net This pattern is defined by a sharp, meridional reflection at approximately 4.7 Å and a broad, equatorial reflection at about 8.9-10 Å. nih.govresearchgate.net
The 4.7 Å reflection corresponds to the spacing between adjacent β-strands that run perpendicular to the fibril axis, a hallmark of the cross-β structure. The broader equatorial reflection represents the spacing between the β-sheets. nih.govpnas.org
Electron microscopy and modeling studies based on diffraction data suggest that the Aβ(1-40) fibril is composed of multiple protofilaments. nih.gov These protofilaments, with a diameter of about 30 Å, are themselves formed by tilted arrays of β-strands and are organized into a tubular structure. nih.gov A mature fibril, with a width of approximately 70 Å, is constituted by three to five of these protofilaments. nih.gov More recent studies using cryo-electron microscopy have revealed a novel J-shaped protomer structure within Aβ(1-40) fibrils, expanding our understanding of their polymorphism. mdpi.com
| Diffraction Feature | Spacing | Structural Interpretation | Reference |
| Meridional Reflection | ~4.7 Å | Inter-strand distance in a β-sheet | nih.govresearchgate.net |
| Equatorial Reflection | ~8.9-10 Å | Inter-sheet distance | nih.govresearchgate.net |
Comparative Aggregation Dynamics and Toxicity of Beta-amyloid peptide(1-40) versus Other Amyloid-beta Species (e.g., Aβ(1-42))
While both Aβ(1-40) and Aβ(1-42) are key players in Alzheimer's disease, they exhibit significant differences in their aggregation behavior and resulting toxicity. Aβ(1-42) is generally considered to be more amyloidogenic and neurotoxic than Aβ(1-40). pnas.orgarxiv.orgnih.gov
Aggregation Dynamics:
Aβ(1-42) aggregates much more rapidly than Aβ(1-40). pnas.orgbmbreports.org This is attributed to the two additional hydrophobic residues, Isoleucine-41 and Alanine-42, at its C-terminus. bmbreports.orgacs.org These residues are thought to stabilize the oligomeric structures and facilitate the conversion from pre-fibrillar trimers to fibrillar tetramers. acs.org
Computational studies have shown that the aggregation free energy profile for Aβ(1-42) is more favorable for aggregation, with a computed solubility that is about ten times lower than that of Aβ(1-40). acs.org Atomic force microscopy studies have also demonstrated that Aβ(1-42) has a faster aggregation rate, with earlier formation of protofibrils and mature fibrils compared to Aβ(1-40). nih.gov Interestingly, low-molecular-weight oligomers of Aβ(1-42) appear to persist for a longer duration during the aggregation process than those of Aβ(1-40). nih.gov
Toxicity:
The increased propensity of Aβ(1-42) to aggregate is linked to its higher toxicity. nih.gov It is widely believed that soluble oligomeric species, rather than the mature fibrils, are the primary neurotoxic agents. nbrc.ac.in Studies on human neuroblastoma cell lines (SH-SY5Y) have shown that while Aβ(1-40) has no remarkable toxic effect on differentiated, neuron-like cells, Aβ(1-42) significantly decreases their viability. researchgate.net This suggests that the spontaneous formation of toxic aggregates is more pronounced for Aβ(1-42).
| Feature | Beta-amyloid peptide(1-40) | Beta-amyloid peptide(1-42) | Reference |
| Aggregation Rate | Slower | Faster | pnas.orgbmbreports.org |
| Solubility | Higher | Lower | acs.org |
| Toxicity | Less toxic | More toxic | nih.govresearchgate.net |
| Key Structural Difference | Lacks Isoleucine-41 and Alanine-42 | Contains two additional C-terminal hydrophobic residues | bmbreports.orgacs.org |
Mechanisms of Beta Amyloid Peptide 1 40 Pathogenicity at Cellular and Molecular Levels
Synaptotoxicity Mechanisms Induced by Beta-amyloid peptide(1-40) Oligomers
Soluble oligomers of Aβ(1-40) are increasingly recognized as the primary neurotoxic species, capable of inducing synaptic dysfunction long before the formation of insoluble plaques. nih.govmdpi.comfrontiersin.org These oligomers directly target synapses, leading to a cascade of events that impair neuronal communication and plasticity. researchgate.net
Long-term potentiation (LTP), a cellular mechanism underlying learning and memory, is a primary target of Aβ(1-40) oligomers. physiology.orgabcam.com Numerous studies have demonstrated that exposure to Aβ(1-40) oligomers significantly inhibits the induction and maintenance of LTP in hippocampal slices. nih.govjneurosci.org This impairment is not typically associated with changes in basal synaptic transmission but rather a direct interference with the signaling pathways essential for synaptic strengthening. nih.govnih.gov
Research has shown that soluble, non-fibrillar forms of Aβ(1-40) are particularly potent in disrupting LTP. nih.gov The inhibitory effect can be observed at nanomolar concentrations, highlighting the peptide's high-affinity interaction with synaptic components. nih.gov The mechanisms underlying this impairment are multifaceted and are believed to involve the disruption of calcium homeostasis, a critical factor for the induction of LTP. physiology.org
Table 1: Research Findings on Aβ(1-40) and LTP Impairment
| Finding | Experimental Model | Reference |
|---|---|---|
| Soluble Aβ(1-40) oligomers reduce LTP. | In vivo and tissue-slice studies | nih.gov |
| Low concentrations (200 nM) of Aβ(1-40) significantly inhibit LTP induction. | Rat hippocampal slices | nih.gov |
Furthermore, Aβ(1-40) can negatively regulate key neurotransmitter receptors, including AMPA and NMDA receptors, through mechanisms like promoting their endocytosis. nih.gov This leads to a reduction in the number of available receptors on the synaptic surface, thereby dampening synaptic transmission. The peptide also interferes with calcium homeostasis, causing abnormal calcium signaling that promotes synaptotoxicity. mdpi.com This disruption of synaptic integrity and function ultimately contributes to the cognitive deficits observed in Alzheimer's disease. nih.gov
Neuroinflammatory Responses Elicited by Beta-amyloid peptide(1-40)
Neuroinflammation is a hallmark of Alzheimer's disease, and Aβ(1-40) is a potent trigger of this inflammatory cascade. mdpi.com The peptide activates glial cells and induces the release of a variety of inflammatory mediators, creating a chronic inflammatory environment that contributes to neurodegeneration. nih.gov
Both microglia and astrocytes, the primary immune cells of the central nervous system, are activated in response to Aβ(1-40). jneurosci.orgmdpi.com Microglia, acting as the brain's resident macrophages, recognize and respond to Aβ(1-40) deposits. nih.gov This interaction triggers a shift in microglia to an activated, pro-inflammatory state. nih.gov Similarly, astrocytes surrounding amyloid deposits become reactive, a state known as astrogliosis. nih.govnih.gov This activation of glial cells is a crucial step in the neuroinflammatory process, leading to the production of various inflammatory molecules. mdpi.com Studies have shown that Aβ(1-40) can increase the viability and proliferation of astrocytes, which may contribute to the altered glial environment in Alzheimer's disease. nih.gov
Activated glial cells, in response to Aβ(1-40), release a plethora of pro-inflammatory cytokines and chemokines. mdpi.comnih.gov Key among these are Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govibmc.msk.runih.gov These cytokines can exacerbate neuroinflammation and contribute to neuronal damage. frontiersin.orgjneurosci.org For instance, TNF-α release can be stimulated by fibrillar Aβ(1-40) in microglial cultures. nih.gov
In addition to cytokines, Aβ(1-40) also stimulates the release of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.gov Chemokines are responsible for recruiting additional immune cells to the site of inflammation, thereby amplifying the inflammatory response. mdpi.com The sustained production of these inflammatory mediators creates a neurotoxic environment that further drives the progression of the disease.
Table 2: Inflammatory Mediators Induced by Aβ(1-40)
| Mediator | Cell Type(s) | Function | Reference(s) |
|---|---|---|---|
| TNF-α | Microglia, Astrocytes | Pro-inflammatory cytokine | mdpi.comibmc.msk.runih.gov |
| IL-1β | Microglia, Astrocytes | Pro-inflammatory cytokine | nih.govibmc.msk.runih.gov |
| IL-6 | Microglia, Astrocytes | Pro-inflammatory cytokine | mdpi.comnih.govibmc.msk.ru |
The recognition of Aβ(1-40) by glial cells is mediated, in part, by a class of proteins known as Pattern Recognition Receptors (PRRs). semanticscholar.org These receptors are a fundamental component of the innate immune system and recognize molecular patterns associated with pathogens or cellular stress. Toll-like receptor 2 (TLR2) is one such receptor that has been implicated in the inflammatory response to Aβ(1-40). nih.gov Co-administration of Aβ(1-40) with a TLR2 agonist has been shown to lead to an additive release of inflammatory molecules from microglial cells. nih.gov
More recently, Dectin-1, another pattern recognition receptor expressed on microglia, has been identified as a direct receptor for beta-amyloid. nih.govijbs.com The binding of beta-amyloid to Dectin-1 can trigger downstream signaling pathways that lead to microglial activation and the production of inflammatory factors. nih.govijbs.com The involvement of these receptors highlights the role of the innate immune system in sensing and responding to the accumulation of Aβ(1-40) in the brain.
Role of NADPH Oxidase in Beta-amyloid peptide(1-40)-Induced Oxidative Burst
Beta-amyloid peptide(1-40) (Aβ(1-40)) is a significant contributor to oxidative stress in the cellular environment, largely through the activation of NADPH oxidase (NOX). This enzyme complex is a primary source of reactive oxygen species (ROS) in various cell types, including microglia and astrocytes in the brain. The activation of NADPH oxidase by Aβ(1-40) leads to an "oxidative burst," characterized by the rapid production of superoxide (B77818) radicals.
Research has demonstrated that Aβ(1-40) treatment of brain microvascular endothelial cells and astrocytes leads to an increase in NADPH oxidase activity. This activation is a key event that precedes neuronal damage. Studies using inhibitors of NADPH oxidase, such as diphenylene iodonium (B1229267) (DPI) and apocynin, have shown a significant reduction in Aβ(1-40)-induced ROS production and subsequent neurotoxicity. Furthermore, in transgenic mice lacking the gp91phox subunit of NADPH oxidase, the detrimental effects of Aβ(1-40) on cerebral blood flow and ROS generation are markedly attenuated. The mechanism of activation is thought to involve interactions with cell surface receptors like CD36 and the receptor for advanced glycation end products (RAGE), which then trigger the assembly and activation of the NOX complex.
| Finding | Experimental Model | Reference |
|---|---|---|
| Aβ(1-40) activates NADPH oxidase in astrocytes, leading to neuronal death. | Mixed astrocyte/neuronal cultures | |
| Inhibition of NADPH oxidase blocks Aβ(1-40)-induced ROS generation. | Hippocampal cultures | |
| Mice lacking the gp91phox subunit are protected from Aβ(1-40)-induced cerebrovascular dysfunction. | Transgenic mouse model | |
| NADPH oxidase inhibitors prevent Aβ(1-40)-induced mitochondrial depolarization in astrocytes. | Mouse cortical astrocytes |
Oxidative Stress Induction by Beta-amyloid peptide(1-40)
Aβ(1-40) is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates. This oxidative stress is a central element in the neurotoxicity associated with the peptide.
The interaction of Aβ(1-40) with cellular components leads to the generation of various ROS, including superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). One major pathway for Aβ(1-40)-induced ROS production is through the activation of NADPH oxidase, as previously discussed. Additionally, Aβ peptides can interact with redox-active metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), which are often found concentrated in amyloid plaques. This interaction can catalyze the production of highly reactive hydroxyl radicals via Fenton-like reactions.
Mitochondria are another significant source of ROS in the presence of Aβ(1-40). The peptide can impair mitochondrial function, leading to electron leakage from the electron transport chain and the subsequent formation of superoxide radicals. Studies have shown that both fibrillar and oligomeric forms of Aβ can induce ROS production, although through potentially different intracellular and extracellular pathways.
Aβ(1-40) not only promotes the generation of ROS but also compromises the cellular antioxidant defense systems, most notably the glutathione (B108866) system. Glutathione (GSH) is a critical intracellular antioxidant that plays a key role in detoxifying ROS and maintaining the cellular redox balance.
Exposure to Aβ(1-40) has been shown to cause a significant depletion of intracellular GSH levels in both neurons and astrocytes. This depletion is a direct consequence of the increased oxidative stress, as GSH is consumed during the detoxification of ROS. The reduction in GSH levels renders cells more vulnerable to oxidative damage and subsequent cell death. Furthermore, Aβ(1-40) can affect the activity of enzymes involved in the glutathione system, such as glutathione peroxidase and glutathione reductase, although the specific effects can vary between different experimental models and brain regions. The depletion of cerebral GSH can also disrupt the protective interaction between astrocytes and neurons.
| Aspect | Effect of Aβ(1-40) | Key Mechanisms | Reference |
|---|---|---|---|
| ROS Generation | Increased production of superoxide, hydrogen peroxide, and hydroxyl radicals. | NADPH oxidase activation, interaction with metal ions, mitochondrial dysfunction. | |
| Glutathione System | Depletion of intracellular glutathione (GSH) levels. | Increased consumption of GSH for ROS detoxification. |
Cellular Apoptosis and Necrosis Pathways Mediated by Beta-amyloid peptide(1-40)
Aβ(1-40) is known to induce neuronal cell death through the activation of programmed cell death pathways, primarily apoptosis. Apoptosis is a highly regulated process involving a cascade of molecular events that lead to cell dismantling without inducing an inflammatory response. In some instances, Aβ can also induce necrosis, a form of cell death characterized by cell swelling and lysis.
The apoptotic cascade initiated by Aβ(1-40) involves both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria into the cytosol. This, in turn, leads to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3. Aβ(1-40) has been shown to induce the release of pro-apoptotic factors like Smac/DIABLO from mitochondria.
The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. Evidence suggests that Aβ(1-40) can induce the expression of Fas ligand (FasL), which then binds to its receptor, Fas, triggering the activation of caspase-8 and the apoptotic cascade. Furthermore, the tumor necrosis factor receptor 1 (TNFRI) signaling pathway has been implicated in Aβ(1-40)-induced neuronal apoptosis. The c-Jun N-terminal kinase (JNK) signaling pathway also appears to play a crucial role in mediating Aβ-induced apoptosis.
Mitochondrial Dysfunction Induced by Beta-amyloid peptide(1-40)
Mitochondria are central to the pathogenic effects of Aβ(1-40). The peptide can accumulate within mitochondria, directly interacting with mitochondrial proteins and disrupting their function. This leads to a range of detrimental effects on mitochondrial physiology.
One of the primary consequences of Aβ(1-40) on mitochondria is the impairment of the electron transport chain and oxidative phosphorylation. This results in decreased ATP production and an energy deficit within the cell. Specifically, Aβ has been shown to inhibit the activity of key enzymes in the citric acid cycle and complexes of the respiratory chain.
Aβ(1-40) also induces mitochondrial-derived oxidative stress by increasing the production of ROS. This is due to the inefficient transfer of electrons along the respiratory chain, which leads to the formation of superoxide radicals. Furthermore, Aβ(1-40) can affect mitochondrial dynamics, leading to abnormal mitochondrial morphology and distribution within the cell. The peptide can also trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.
Impairment of Autophagy and Proteasomal Systems by Beta-amyloid peptide(1-40)
The accumulation of Aβ(1-40) is exacerbated by its ability to impair the primary cellular machinery responsible for protein degradation and clearance: the autophagy-lysosomal pathway and the ubiquitin-proteasome system (UPS).
Autophagy is a catabolic process that involves the sequestration of cytoplasmic components, including aggregated proteins and damaged organelles, into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. Evidence suggests that while Aβ can initially trigger an autophagic response, there is an impairment in the autophagic flux, leading to the accumulation of autophagic vacuoles. This dysfunction in the clearance of autophagosomes contributes to the buildup of Aβ and other toxic substances.
The UPS is another major pathway for the degradation of short-lived and misfolded proteins. Proteins targeted for degradation by the UPS are tagged with ubiquitin and then recognized and degraded by the 26S proteasome. Studies have shown that Aβ peptides can directly inhibit the proteolytic activity of the proteasome. This inhibition leads to the accumulation of ubiquitinated proteins and further contributes to cellular stress and toxicity. The impairment of these critical protein clearance systems creates a vicious cycle, where the accumulation of Aβ hinders its own removal, leading to further aggregation and cellular damage.
Interactions of Beta Amyloid Peptide 1 40 with Biological Macromolecules and Cellular Components
Beta-amyloid peptide(1-40)-Lipid Membrane Interactions
The interaction between Aβ(1-40) and lipid membranes is a critical early event in its cytotoxic cascade. This interaction leads to significant alterations in membrane properties and function.
Aβ(1-40) can directly incorporate into lipid bilayers to form cation-selective ion channels. nih.gov These channels, often described as "amyloid channels," are typically giant multilevel pores that are permeable to ions like Ca²⁺. nih.gov The formation of these pores is considered a key mechanism of Aβ-induced toxicity, as it disrupts cellular ion homeostasis. nih.govfrontiersin.org
The process of membrane disruption by Aβ(1-40) appears to be a two-step mechanism. nih.gov Initially, the peptide forms discrete, ion-selective pores. nih.gov This is followed by a more generalized, nonspecific fragmentation of the lipid membrane as amyloid fibers form on the membrane surface. nih.gov The initial pore formation is characterized by cation selectivity and can be blocked by zinc ions (Zn²⁺). nih.gov However, the subsequent membrane fragmentation is not ion-selective and is unaffected by zinc. nih.gov
While both Aβ(1-40) and its more amyloidogenic counterpart, Aβ(1-42), are implicated in pore formation, some studies suggest differences in their channel-forming capabilities. One study using membranes from HEK293 cells found that oligomeric Aβ(1-42) formed voltage-independent, non-selective ion channels, whereas Aβ(1-40) in various aggregation states (monomers, oligomers, and fibers) did not form channels under the same conditions. core.ac.uk Other studies, however, have demonstrated that Aβ(1-40) does form cation-selective channels in artificial lipid bilayers and immortalized human hypothalamic cells. nih.govtandfonline.com
Aβ(1-40) aggregates have been shown to decrease membrane fluidity. frontiersin.orgresearchgate.netacs.org This effect is attributed to the interaction of exposed hydrophobic regions on the Aβ aggregates with the hydrophobic core of the lipid bilayer, leading to an increased ordering of the phospholipid acyl chains. researchgate.netacs.org This reduction in fluidity is observed above the lipid phase-transition temperature and does not significantly alter the structure near the bilayer surface. researchgate.netacs.org
Interestingly, the effect on membrane fluidity appears to be dependent on the aggregation state of the peptide, with oligomeric forms of Aβ(1-40) having a more pronounced effect than monomers. frontiersin.org The lipid composition of the membrane, particularly the presence of cholesterol, can also influence these interactions. nih.gov For instance, the most significant decrease in membrane fluidity in the presence of Aβ has been observed in cholesterol-rich lipid bilayers. nih.gov
Aβ(1-40) exhibits specific binding to certain lipids that are enriched in neuronal membranes, particularly within lipid raft microdomains. nih.gov Ganglioside GM1 is a key binding partner for Aβ. nih.govmdpi.com The peptide specifically binds to clusters of GM1, and this interaction is facilitated by the presence of cholesterol. nih.govmdpi.com Cholesterol is thought to stabilize a conformation of GM1 that is favorable for Aβ binding. nih.gov
Cholesterol itself can also directly interact with Aβ(1-40). plos.org Molecular modeling studies suggest that the C-terminal part of Aβ(1-40) contains a cholesterol-binding site. nih.gov The presence of cholesterol can either enhance or inhibit the interaction of Aβ(1-40) with glycosphingolipids, depending on the specific structure of the lipid. plos.orgresearchgate.net For instance, cholesterol facilitates the binding of Aβ(1-40) to glycosphingolipids with non-hydroxylated fatty acids but inhibits its interaction with those containing a 2-OH group in the acyl chain. plos.orgresearchgate.net
Table 1: Summary of Beta-amyloid peptide(1-40) Interactions with Lipid Membranes
| Interaction Type | Key Findings | References |
| Membrane Permeabilization | Forms cation-selective ion channels, leading to Ca²⁺ influx. | nih.gov |
| Two-step process: initial pore formation followed by nonspecific membrane fragmentation. | nih.gov | |
| Alteration of Fluidity | Oligomeric forms decrease membrane fluidity by ordering phospholipid acyl chains. | frontiersin.orgresearchgate.netacs.org |
| Effect is more pronounced in cholesterol-rich membranes. | nih.gov | |
| Specific Lipid Binding | Binds to GM1 ganglioside clusters, an interaction facilitated by cholesterol. | nih.govmdpi.com |
| Cholesterol can directly interact with Aβ(1-40) and modulate its binding to other lipids. | nih.govplos.orgresearchgate.net |
Beta-amyloid peptide(1-40)-Protein Interactions
Aβ(1-40) interacts with a variety of proteins, including cell surface receptors, chaperone proteins, and degrading enzymes. These interactions play a crucial role in mediating its downstream signaling effects and regulating its clearance from the brain.
Cellular Prion Protein (PrPᶜ): Aβ oligomers bind with high affinity to the cellular prion protein (PrPᶜ), which is enriched at the postsynaptic density. frontiersin.org This interaction is thought to be a key step in Aβ-induced synaptic dysfunction. mdpi.com
Receptor for Advanced Glycation Endproducts (RAGE): RAGE is a multiligand receptor that binds Aβ(1-40) with a dissociation constant (Kd) in the nanomolar range. nih.gov This interaction is implicated in Aβ-induced cellular stress, including the generation of reactive oxygen species and the activation of the NF-κB signaling pathway. nih.govnih.gov The expression of RAGE is elevated in the brains of individuals with Alzheimer's disease, particularly in neurons and microglia near amyloid plaques. nih.gov
N-methyl-D-aspartate Receptor (NMDAR): Aβ(1-40) can modulate the function of NMDARs, a type of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and neuronal survival. Aβ can promote the endocytosis of synaptic NMDARs, leading to a downregulation of their response. frontiersin.orgmdpi.com Conversely, it can enhance the activation of extrasynaptic NMDARs, contributing to excitotoxicity. frontiersin.org
Chaperone Proteins: Molecular chaperones, such as Hsp60, Hsp70, and αB-crystallin, can interact with Aβ(1-40) and influence its aggregation and toxicity. pnas.orgacs.orgcnr.it For example, Hsp60 has been shown to completely inhibit the formation of β-sheet-rich amyloid aggregates of Aβ(1-40). cnr.it Both intracellular (αB-crystallin) and extracellular (clusterin) chaperones can bind to misfolded oligomeric species of Aβ(1-40), preventing their further growth into fibrils. acs.org
Degrading Enzymes: The levels of Aβ in the brain are regulated by a balance between its production and clearance. Several proteases are involved in the degradation of Aβ(1-40).
Neprilysin (NEP): NEP is a key Aβ-degrading enzyme in the brain. jneurosci.orgacs.org It is a neutral endopeptidase that breaks down Aβ peptides into smaller, less toxic fragments. acs.org Studies have shown that NEP deficiency leads to accelerated Aβ plaque formation. jneurosci.org
Insulin-Degrading Enzyme (IDE): IDE is another major protease responsible for Aβ clearance. scispace.comportlandpress.com Inhibition of IDE has been shown to increase the deposition of Aβ in human neurons. portlandpress.com While both NEP and IDE degrade Aβ, they may have preferences for different Aβ species, with some evidence suggesting IDE primarily degrades soluble Aβ while NEP acts on insoluble forms. pnas.org
Table 2: Summary of Beta-amyloid peptide(1-40) Interactions with Proteins
| Interacting Protein | Function/Role | Key Findings | References |
| PrPᶜ | Cell Surface Receptor | High-affinity binding of Aβ oligomers, implicated in synaptic dysfunction. | frontiersin.orgmdpi.com |
| RAGE | Cell Surface Receptor | Binds Aβ(1-40) with nanomolar affinity, mediating oxidative stress and inflammation. | nih.govnih.gov |
| NMDAR | Ionotropic Glutamate Receptor | Modulates NMDAR function, leading to synaptic depression and excitotoxicity. | frontiersin.orgmdpi.com |
| Chaperone Proteins (e.g., Hsp60, αB-crystallin) | Protein Folding and Stability | Inhibit Aβ(1-40) aggregation and fibril formation. | acs.orgcnr.it |
| Neprilysin (NEP) | Aβ-Degrading Enzyme | A major protease that degrades Aβ in the brain. | jneurosci.orgacs.org |
| Insulin-Degrading Enzyme (IDE) | Aβ-Degrading Enzyme | Another key enzyme in Aβ clearance; its inhibition increases Aβ deposition. | scispace.comportlandpress.com |
Cross-Talk with Tau Protein and Hyperphosphorylation Mechanisms
The pathological progression of Alzheimer's disease (AD) is marked by the interplay between beta-amyloid (Aβ) peptides and the tau protein. nih.gov While both are hallmarks of the disease, their interaction creates a synergistic effect that accelerates neurodegeneration. scielo.brabcam.com Evidence suggests that Aβ, particularly soluble oligomeric forms, acts upstream of tau pathology, initiating a cascade that leads to the hyperphosphorylation and aggregation of tau into neurofibrillary tangles (NFTs). mdpi.comacs.org
The accumulation of Aβ peptides can trigger the abnormal activation of several protein kinases, which are enzymes that add phosphate (B84403) groups to other proteins. Key kinases implicated in the hyperphosphorylation of tau in response to Aβ include Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). scielo.brmdpi.com Aβ can induce oxidative stress, which in turn upregulates the Regulator of Calcineurin gene (RCAN1). nih.gov The RCAN1 protein inhibits calcineurin, a phosphatase that would normally remove phosphate groups from tau, and also promotes the activity of GSK3β. nih.gov This dual action shifts the balance towards a hyperphosphorylated state for tau. nih.gov Similarly, Aβ can lead to the dysregulation of CDK5 activity, further contributing to tau phosphorylation at sites relevant to AD pathology. scielo.brmdpi.comoup.com
This Aβ-induced hyperphosphorylation causes tau to detach from microtubules, disrupting the stability of the neuronal cytoskeleton. mdpi.com The destabilized microtubules impair axonal transport, leading to synaptic dysfunction and, ultimately, neuronal damage. nih.govmdpi.com Furthermore, hyperphosphorylated tau misfolds and self-aggregates, initially forming soluble oligomers and eventually the insoluble NFTs that are characteristic of AD. nih.gov This creates a vicious cycle where Aβ accumulation promotes tau pathology, and dysfunctional tau may in turn exacerbate Aβ toxicity. scielo.brabcam.com
| Key Interacting Molecules | Mechanism of Interaction with Aβ(1-40) | Consequence |
| Tau Protein | Aβ induces oxidative stress and kinase activation (GSK-3β, CDK5). scielo.brmdpi.comnih.gov | Hyperphosphorylation of tau, leading to microtubule destabilization and NFT formation. nih.govmdpi.com |
| GSK-3β | Aβ-induced upregulation of RCAN1 leads to increased GSK-3β activity. nih.gov | Phosphorylates tau, contributing to its pathological state. scielo.br |
| CDK5 | Aβ accumulation can lead to the dysregulation and persistent activation of CDK5. scielo.brmdpi.commdpi.com | Phosphorylates tau at disease-relevant sites. oup.com |
| Calcineurin | Aβ-induced RCAN1 expression inhibits calcineurin activity. nih.gov | Reduced dephosphorylation of tau, promoting a hyperphosphorylated state. nih.gov |
Influence on Transport Mechanisms Across Physiological Barriers
The concentration of Beta-amyloid peptide(1-40) (Aβ(1-40)) in the brain is critically regulated by its transport across the blood-brain barrier (BBB), a highly selective barrier formed by brain capillary endothelial cells. vaincrealzheimer.org This bidirectional transport involves specific receptors that mediate both the influx of Aβ(1-40) from the circulation into the brain and its efflux from the brain into the blood. ahajournals.org
The primary receptor responsible for the influx of Aβ(1-40) across the BBB is the Receptor for Advanced Glycation End products (RAGE). vaincrealzheimer.orgahajournals.orgfrontiersin.org RAGE is a multiligand receptor expressed on the luminal (blood-facing) side of the brain endothelial cells. vaincrealzheimer.orgjneurosci.org The binding of circulating Aβ(1-40) to RAGE facilitates its transport into the brain via a process called caveolae-dependent transcytosis. vaincrealzheimer.org In pathological conditions like Alzheimer's disease, the expression of RAGE is often increased, potentially leading to an elevated influx of Aβ and contributing to its accumulation in the brain. ahajournals.orgfrontiersin.org
Conversely, the efflux of Aβ(1-40) from the brain is primarily mediated by the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1). nih.govjci.orgnih.gov LRP1 is highly expressed on the abluminal (brain-facing) side of the endothelial cells. mdpi.com It functions to bind Aβ(1-40) present in the brain's interstitial fluid and transport it out of the brain into the bloodstream. nih.govjci.orgnih.gov The efficiency of this clearance mechanism is crucial for maintaining low levels of Aβ in the brain. nih.gov Studies have shown that the expression and function of LRP1 can decline with age, which may impair Aβ(1-40) clearance and contribute to its age-related accumulation. nih.govjci.org LRP1-mediated clearance can also be influenced by its ligands, such as apolipoprotein E (ApoE) and α2-macroglobulin, which can form complexes with Aβ(1-40). nih.govnih.gov
| Receptor/Transporter | Location on BBB | Direction of Aβ(1-40) Transport | Role in Aβ Homeostasis |
| RAGE | Luminal (Blood Side) | Influx (Blood to Brain) vaincrealzheimer.orgahajournals.org | Mediates entry of Aβ into the brain; upregulation may increase accumulation. frontiersin.orgpnas.org |
| LRP1 | Abluminal (Brain Side) | Efflux (Brain to Blood) nih.govjci.orgnih.gov | Major clearance pathway for Aβ from the brain; downregulation may impair clearance. nih.govjci.org |
| P-glycoprotein (P-gp) | Luminal (Blood Side) | Efflux (Restricts Entry) vaincrealzheimer.org | Acts as an efflux pump to limit Aβ entry into the brain. vaincrealzheimer.org |
Beta-amyloid peptide(1-40)-Metal Ion Interactions and Their Biological Implications
The interaction between Beta-amyloid peptide(1-40) and various metal ions is a critical factor in the peptide's aggregation and neurotoxicity. mdpi.comunich.itnih.gov Brain regions with Aβ plaques often exhibit elevated concentrations of metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺). pnas.orgdtu.dkscispace.com These metals can directly bind to the Aβ(1-40) peptide, influencing its conformation, aggregation kinetics, and biological activity. unich.itdtu.dkuni-konstanz.de
Zinc (Zn²⁺): Zinc ions can rapidly induce the aggregation of Aβ(1-40) at physiological concentrations. nih.gov This interaction is complex and concentration-dependent; high concentrations of zinc promote Aβ toxicity, while lower levels may have a neuroprotective effect. mdpi.com The binding of Zn²⁺ to the N-terminal region of Aβ(1-40) can promote the formation of oligomeric species and amorphous aggregates rather than well-ordered fibrils. pnas.orgmdpi.com This zinc-induced aggregation is often reversible with the use of metal chelators. nih.gov
Copper (Cu²⁺): Copper ions also bind with high affinity to Aβ(1-40), forming a 1:1 complex. nih.govfrontiersin.org Unlike zinc, which tends to cause partial aggregation, copper can form stable, soluble complexes with the peptide. nih.govfrontiersin.org However, the Aβ(1-40)-Cu²⁺ complex is redox-active, capable of participating in chemical reactions that produce reactive oxygen species (ROS), such as hydrogen peroxide. plos.org This production of ROS can lead to significant oxidative stress, damaging neurons and other brain cells. mdpi.com The effect of copper on aggregation can vary; substoichiometric concentrations may accelerate aggregation, while higher concentrations can inhibit fibril formation, possibly by stabilizing oligomers. nih.gov
Iron (Fe³⁺/Fe²⁺): Iron is another metal ion implicated in Aβ pathology. nih.govmdpi.com Iron can bind to Aβ and promote its aggregation. nih.govnih.gov The interaction is particularly detrimental as it can facilitate redox cycling between Fe³⁺ and Fe²⁺, a process that robustly generates ROS via Fenton-like reactions. nih.govroyalsocietypublishing.org This Aβ-mediated reduction of Fe³⁺ to the more reactive Fe²⁺ contributes significantly to the oxidative stress observed in the brains of Alzheimer's patients. royalsocietypublishing.org Iron appears to favor the formation of less-ordered, potentially more toxic, soluble oligomeric species over mature, stable fibrils. nih.gov
| Metal Ion | Key Binding Sites on Aβ(1-40) | Effect on Aggregation | Biological Implications |
| Zinc (Zn²⁺) | N-terminal region, Histidine residues (His6, His13, His14) pnas.org | Promotes rapid aggregation into oligomers and amorphous structures. nih.govmdpi.com | Modulates aggregation pathways; high concentrations linked to toxicity. mdpi.com |
| Copper (Cu²⁺) | N-terminal region, Histidine residues frontiersin.orgplos.org | Can accelerate aggregation at low ratios, but inhibit fibril formation at high ratios. nih.gov | Forms redox-active complexes leading to oxidative stress and ROS production. mdpi.complos.org |
| Iron (Fe³⁺/Fe²⁺) | Binds to Aβ, specific sites under investigation. nih.govnih.gov | Promotes aggregation and favors less-ordered, soluble species. nih.gov | Facilitates redox cycling and significant ROS generation, contributing to oxidative damage. nih.govroyalsocietypublishing.org |
Preclinical Research Models for Investigating Beta Amyloid Peptide 1 40 Pathogenesis
In Vitro Cellular Models for Beta-amyloid peptide(1-40) Toxicity Studies
In vitro models provide a controlled environment to investigate the direct effects of Aβ(1-40) on different cell types of the central nervous system. These models are instrumental in studying cellular and molecular pathways affected by Aβ(1-40).
Primary neuronal cultures are a valuable tool for studying the neurotoxic effects of Aβ peptides. springernature.com These cultures, derived directly from rodent brain tissue, offer a homogenous population of neurons that can form functional synapses, closely mimicking the in vivo neuronal environment. springernature.com Studies using these models have shown that intracellular microinjection of Aβ(1-42), but not Aβ(1-40), is selectively toxic to primary human neurons. rupress.org However, other research indicates that synthetic fragments of the Receptor for Advanced Glycation End Products (RAGE) can protect primary neuronal cultures from the toxicity induced by Aβ(1-42) by preventing the activation of caspase 3. frontiersin.org
Immortalized cell lines are widely used due to their ease of culture and genetic manipulation.
SH-SY5Y: This human neuroblastoma cell line is a common model for studying Aβ toxicity. Research has shown that Aβ(1-40) can induce a concentration-dependent decrease in the viability of SH-SY5Y cells. nih.gov Specifically, exposure to Aβ(1-40) at concentrations from 20 µM to 120 µM for 24 hours resulted in a significant reduction in cell viability, with a 50% decrease observed at 60 µM. nih.gov Interestingly, some studies have found that monomeric Aβ(1-40) has no significant toxic effect on undifferentiated SH-SY5Y cells, while the more aggregation-prone Aβ(1-42) does reduce viability in differentiated, neuron-like cells. researchgate.netplos.org
PC12: Derived from a rat adrenal pheochromocytoma, PC12 cells can be differentiated into a neuron-like phenotype. Exposure of PC12 cells to Aβ(1-40) has been shown to increase calcium uptake, which is suggested to be a mechanism for its cellular toxicity. nih.gov This increased calcium influx was observed after 24 hours of exposure to Aβ(1-40) at concentrations up to 46 µM. nih.gov Furthermore, Aβ(1-40) treatment can reduce the viability of PC12 cells and decrease the expression of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), leading to insufficient synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). spandidos-publications.com
BV2: This immortalized murine microglial cell line is used to study neuroinflammation. Studies have shown that Aβ(1-40) oligomers can reduce the viability of BV2 cells in a concentration-dependent manner. researchgate.net Furthermore, the combination of Copper(II) and Aβ(1-40) can induce the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide in BV2 cells. nih.gov
Research Findings in Immortalized Cell Lines
| Cell Line | Compound | Key Findings | Reference |
|---|---|---|---|
| SH-SY5Y | Beta-amyloid peptide(1-40) | Concentration-dependent decrease in viability; IC50 of 60 µM after 24 hours. | nih.gov |
| PC12 | Beta-amyloid peptide(1-40) | Increased calcium uptake, suggesting a mechanism for toxicity. | nih.gov |
| PC12 | Beta-amyloid peptide(1-40) | Reduced cell viability and decreased NAMPT expression. | spandidos-publications.com |
| BV2 | Beta-amyloid peptide(1-40) oligomers | Concentration-dependent reduction in cell viability. | researchgate.net |
| BV2 | Copper(II) and Beta-amyloid peptide(1-40) | Induced production of TNF-α and nitric oxide. | nih.gov |
The advent of iPSC technology has revolutionized disease modeling by allowing the generation of patient-specific neurons and even three-dimensional organoids. Neurons derived from individuals with both familial and sporadic Alzheimer's disease have shown elevated levels of extracellular Aβ(1-40) compared to control neurons. nih.govnih.gov Interestingly, while neurons from familial AD patients show a significantly increased Aβ(1-42)/Aβ(1-40) ratio, this is not observed in sporadic AD-derived neurons. nih.govnih.gov Furthermore, iPSC-derived neurons from patients with familial AD mutations in the PSEN1 gene exhibit mutation-specific alterations in the production of different Aβ peptides, often leading to an increased Aβ(1-42):Aβ(1-40) ratio. ucl.ac.uk
The blood-brain barrier (BBB) plays a critical role in regulating the passage of substances between the blood and the brain, including Aβ peptides. In vitro models of the BBB, often consisting of co-cultures of brain microvascular endothelial cells and astrocytes, are used to study the transport and toxicity of Aβ(1-40). mdpi.com Studies using these models have shown that Aβ(1-40) can cross the BBB, potentially through a diffusional process. oup.com Furthermore, high concentrations of Aβ(1-40) can increase the permeability of the BBB. oup.com Research has also demonstrated that receptors such as the Receptor for Advanced Glycation End Products (RAGE) and scavenger receptors mediate the binding of Aβ(1-40) to the apical side of the human BBB, with RAGE also being involved in its transcytosis. nih.gov Some studies have explored ways to enhance the clearance of Aβ(1-40) across the BBB, showing, for example, that ketone bodies can promote its efflux. mdpi.com
Key Findings from In Vitro Blood-Brain Barrier Model Studies
| Model System | Compound | Key Findings | Reference |
|---|---|---|---|
| Human in vitro BBB model | Beta-amyloid peptide(1-40) | Binding to the apical side is mediated by RAGE and scavenger receptors; transcytosis involves RAGE. | nih.gov |
| Cloned bovine brain capillary endothelial cells and astrocytes | Beta-amyloid peptide(1-40) | Crosses the BBB via a diffusional process and can increase BBB permeability at high concentrations. | oup.com |
| Human in vitro BBB model (brain-like endothelial cells) | Ketone bodies | Promote the efflux of Beta-amyloid peptide(1-40) across the BBB. | mdpi.com |
Transgenic Animal Models Overexpressing Human Beta-amyloid peptide(1-40) or APP Mutants
Transgenic animal models, particularly rodents, are indispensable for studying the long-term consequences of Aβ(1-40) accumulation in a complex in vivo environment. These models are generated by introducing human genes with mutations associated with familial Alzheimer's disease. elsevier.es
The development of transgenic rodent models expressing human amyloid precursor protein (APP) with familial Alzheimer's disease mutations has been a significant advancement in the field. aginganddisease.orgnih.gov These models recapitulate many aspects of human Alzheimer's disease, including the formation of amyloid plaques. aginganddisease.org
For instance, the PDAPP mouse model overexpresses a human APP transgene with the Indiana mutation (V717F). elsevier.es Another widely used model, the Tg2576 mouse, overexpresses human APP with the Swedish mutation (K670N/M671L). elsevier.es Double transgenic models, which co-express mutant human APP and presenilin-1 (PS1), often exhibit an earlier and more robust Aβ pathology. aginganddisease.org For example, the APPSL/PS1 mouse model expresses human APP with the Swedish and London mutations, along with a mutant human PS1, leading to intraneuronal Aβ(1-40) and Aβ(1-42) accumulation preceding plaque deposition. elsevier.es Studies in these models suggest that while Aβ(1-42) may be crucial for initiating plaque deposition, Aβ(1-40) appears to promote vascular deposition. elsevier.es
Non-Mammalian Models (e.g., C. elegans, Drosophila)
Invertebrate models, particularly the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster, offer powerful, genetically tractable systems for investigating the fundamental mechanisms of Beta-amyloid peptide(1-40) (Aβ(1-40)) pathogenesis. nih.gov These organisms provide advantages over traditional rodent models, including shorter lifespans, ease of genetic manipulation, and lower maintenance costs, which facilitate high-throughput screening and rapid investigation of disease pathways. nih.gov
In C. elegans, transgenic models have been developed that express human Aβ peptides in specific tissues. ane.pl Although the nematode possesses a homolog of the human amyloid precursor protein (APP), called APL-1, it lacks the necessary β-secretase (BACE) enzyme to naturally produce Aβ peptides. researchgate.net To overcome this, researchers directly express the human Aβ sequence. For instance, expressing human Aβ(1-42) in the body wall muscles of C. elegans leads to a progressive, age-dependent paralysis phenotype, providing a clear readout for Aβ toxicity. researchgate.netd-nb.info These models have been instrumental in identifying genetic and pharmacological modifiers of Aβ toxicity. nih.gov For example, studies have used these worm models to screen for compounds that can alleviate Aβ-induced paralysis or to investigate the role of genes involved in protein folding and degradation in mitigating toxicity. researchgate.netresearchgate.net
Drosophila melanogaster has also emerged as a valuable tool for studying Aβ(1-40)-related neurodegeneration. nih.gov Flies have an endogenous orthologue of APP, known as APP-like (Appl), and possess the γ-secretase complex that can process human APP. mdpi.com Transgenic flies have been created to express human APP and BACE1, leading to the production of Aβ(1-40) and Aβ(1-42) and the recapitulation of key pathological features, including the formation of amyloid aggregates, neurodegeneration, locomotor deficits, and reduced lifespan. nih.govresearchgate.net Interestingly, some studies have noted that flies expressing Aβ(1-40) can exhibit learning and memory deficits even in the absence of significant peptide deposition and with structurally intact brains, suggesting that soluble, non-fibrillar forms of the peptide are sufficient to cause cognitive dysfunction. mdpi.comnih.gov This highlights the utility of Drosophila in dissecting the specific toxic effects of different Aβ species, independent of plaque formation. nih.gov
Table 1: Comparison of Non-Mammalian Models for Beta-amyloid peptide(1-40) Research
| Feature | Caenorhabditis elegans | Drosophila melanogaster |
| Key Advantage | Rapid lifecycle, genetic tractability, simple nervous system, transparent body for imaging. nih.gov | Complex brain and behaviors, sophisticated genetic tools (UAS/Gal4 system), conservation of many human disease genes. nih.govmdpi.com |
| Modeling Approach | Transgenic expression of human Aβ peptides in specific tissues (e.g., muscle, neurons). ane.plresearchgate.net | Transgenic expression of human APP and BACE1, or direct expression of Aβ peptides. mdpi.comresearchgate.net |
| Common Phenotypes | Age-dependent paralysis, neuronal toxicity, reproductive issues. ane.plresearchgate.net | Neurodegeneration, cognitive deficits, locomotor impairments, reduced lifespan. nih.govnih.gov |
| Research Applications | High-throughput screening for genetic and chemical modifiers of Aβ toxicity. researchgate.net | Studying the role of specific genes in Aβ metabolism and toxicity, investigating cognitive dysfunction. mdpi.comexeter.ac.uk |
Modeling Specific Pathological Phenotypes (e.g., Synaptic Loss, Neurodegeneration, Cognitive Impairment)
Preclinical models are crucial for dissecting the specific pathological consequences of Beta-amyloid peptide(1-40) accumulation, including synaptic loss, neurodegeneration, and cognitive impairment. These models, primarily in rodents, allow for controlled investigation into the molecular and cellular mechanisms driving these phenotypes.
Synaptic Loss: Synaptic dysfunction and loss are considered early events in the pathogenesis of Alzheimer's disease and are strongly correlated with cognitive decline. nih.govacs.org Animal models have provided strong evidence for the toxicity of soluble Aβ oligomers at the synapse, often occurring before the formation of amyloid plaques. researchgate.net In transgenic mouse models like Tg2576, which overexpress a mutant form of human APP, deficits in synaptic plasticity and loss of dendritic spines are observed months before significant Aβ deposition. researchgate.net Acute administration of Aβ(1-40) can also induce synaptic deficits. For example, intracerebroventricular (i.c.v.) injection of aggregated Aβ(1-40) in mice leads to a decline in synaptophysin levels in the hippocampus and prefrontal cortex, indicating synaptic loss. researchgate.net Soluble Aβ oligomers are thought to initiate this damage by disrupting neurotransmitter receptors and altering neuronal excitability, which impairs synaptic transmission. nih.gov
Neurodegeneration: Neurodegeneration, characterized by neuronal dysfunction and loss, is a key hallmark modeled in preclinical studies. Intrahippocampal injection of Aβ(1-40) in rats has been shown to cause significant degeneration of neurons in the CA1 subfield of the hippocampus. mdpi.com This model demonstrated that Aβ(1-40) could induce apoptosis, a form of programmed cell death, in hippocampal neurons. mdpi.com Other studies using i.c.v. injection of Aβ(1-40) in mice have linked this neurotoxicity to the dysregulation of cyclin-dependent kinase 5 (Cdk5). exeter.ac.uk In these models, Aβ(1-40) triggers the cleavage of the Cdk5 activator p35 into p25, leading to Cdk5 overactivation, which in turn promotes tau hyperphosphorylation, synaptic loss, and ultimately, neuronal death. exeter.ac.uk
Cognitive Impairment: A primary goal of preclinical models is to replicate the cognitive deficits seen in human patients. The administration of Aβ(1-40) to rodents consistently produces impairments in learning and memory. nih.gov This is often assessed using behavioral tasks such as the Morris water maze and the Y-maze. For instance, a single i.c.v. injection of aggregated Aβ(1-40) in mice resulted in significant spatial learning and memory impairments seven days later. researchgate.net Similarly, continuous infusion of Aβ(1-40) into the cerebral ventricles of rats induces learning impairment. researchgate.net These cognitive deficits are often linked to the underlying synaptic dysfunction and neurodegeneration occurring in brain regions critical for memory, such as the hippocampus. nih.govnih.gov
Table 2: Preclinical Models of Aβ(1-40)-Induced Pathological Phenotypes
| Pathological Phenotype | Model System | Method of Aβ(1-40) Introduction | Key Findings |
| Synaptic Loss | C57BL/6 and Swiss albino mice | Intracerebroventricular injection of aggregated Aβ(1-40) | Decline in synaptophysin levels in hippocampus and prefrontal cortex. researchgate.net |
| Neurodegeneration | Sprague-Dawley rats | Intrahippocampal injection of Aβ(1-40) solution | Degeneration and apoptosis of CA1 pyramidal neurons. mdpi.com |
| Neurodegeneration | C57BL/6 mice | Intracerebroventricular injection of Aβ(1-40) synthetic peptide | Cdk5 overactivation, tau hyperphosphorylation, and neuronal loss. exeter.ac.uk |
| Cognitive Impairment | ddY mice | Intracerebroventricular injection of Aβ(1-40) | Significant impairment in spatial learning and memory (Morris water maze). nih.gov |
| Cognitive Impairment | Wistar rats | Intrahippocampal injection of Aβ(1-40) | Impaired retention and recall in passive avoidance and Y-maze tasks. nih.gov |
Ex Vivo Brain Slice Models for Acute Beta-amyloid peptide(1-40) Effects
Organotypic brain slice cultures (BSCs) serve as a valuable ex vivo platform for investigating the acute cellular and synaptic effects of Beta-amyloid peptide(1-40). researchgate.net These three-dimensional cultures preserve the anatomical and cellular architecture of specific brain regions, such as the hippocampus, allowing for the study of neuronal circuits in a controlled environment that bridges the gap between dissociated cell cultures and in vivo models. d-nb.infomdpi.com
BSCs are particularly useful for examining the rapid impact of exogenously applied Aβ(1-40) on synaptic plasticity, a cellular correlate of learning and memory. nih.gov Numerous studies have demonstrated that acute application of soluble Aβ peptides can impair long-term potentiation (LTP), a key form of synaptic plasticity, in hippocampal slices. nih.govnih.gov For example, the acute administration of soluble Aβ(1-40) to rat hippocampal slices was found to prevent the induction of LTP at CA3-CA1 synapses. nih.gov This impairment is often associated with changes in synaptic transmission and network activity, such as increased synaptic variability and altered gamma-band oscillations. nih.gov
However, the effects of Aβ(1-40) on synaptic plasticity are complex and can be concentration-dependent. Some early studies reported that low concentrations (in the nanomolar range) of bath-applied Aβ(1-40) could actually enhance tetanus-induced LTP in hippocampal slices from young rats, suggesting a potential physiological role for the peptide at low levels. ane.pl This highlights the ability of ex vivo models to dissect dose-response relationships and the conditions under which Aβ(1-40) transitions from a potentially physiological modulator to a pathological agent.
These models also allow for detailed electrophysiological and molecular analyses of Aβ(1-40) action. Researchers can use whole-cell patch-clamp recordings to study changes in the intrinsic excitability of individual neurons following acute Aβ treatment. exeter.ac.uk Furthermore, BSCs can be maintained for several weeks, enabling longer-term studies on the consequences of Aβ application, such as the gradual spread of pathology or the activation of glial cells. mdpi.com For instance, applying human Aβ peptides onto brain slices using collagen hydrogels has been used to analyze the spreading of pathology and subsequent glial reactions over weeks of incubation. mdpi.com
Methodological Considerations for Beta-amyloid peptide(1-40) Preparation and Application in Preclinical Models
The preparation and application of Beta-amyloid peptide(1-40) in preclinical models require careful methodological consideration, as the aggregation state of the peptide profoundly influences its biological activity and the reproducibility of experimental results. nih.gov Aβ(1-40) is prone to self-assembly, forming a variety of species ranging from soluble monomers and oligomers to insoluble fibrils. springernature.com It is now widely believed that soluble oligomeric species are the most neurotoxic forms. frontiersin.org
Preparation Protocols: The protocol used to solubilize and prepare Aβ(1-40) can promote the formation of different polymorphic aggregates. nih.govresearchgate.net Common methods involve dissolving the lyophilized peptide in various solvents, such as dilute bases (e.g., NaOH, NH4OH) or organic solvents like hexafluoroisopropanol (HFIP), followed by dilution into a physiological buffer. nih.govacs.org The choice of solvent, pH, concentration, and incubation conditions (time, temperature, agitation) all affect the resulting aggregation state. researchgate.net For example, different preparation protocols can lead to distinct oligomeric and fibrillar aggregates that form at different rates and may have different capacities to interact with and disrupt cell membranes. nih.gov Therefore, it is critical to use well-defined and consistent protocols to ensure that the desired Aβ species is being studied. Techniques like size exclusion chromatography (SEC) are often used to isolate specific aggregate species, such as monomers or oligomers, for functional studies. springernature.com
Application in Preclinical Models: In in vivo models, Aβ(1-40) is often administered directly into the brain via intracerebroventricular or intrahippocampal injections. frontiersin.org This approach bypasses the blood-brain barrier and allows for the direct assessment of Aβ toxicity in specific brain regions. The peptide is typically pre-aggregated before injection to model the amyloid deposits found in the brain. researchgate.net
In ex vivo brain slice models, Aβ(1-40) is usually applied directly to the culture medium or bathing solution. ane.pl The concentration and duration of application are critical variables. Studies have shown that effects can range from enhancement of synaptic plasticity at low nanomolar concentrations to inhibition at higher concentrations (e.g., 500 nM). ane.plexeter.ac.uk The choice of concentration should be guided by physiologically and pathologically relevant levels.
Given the variability introduced by preparation methods, it is essential for researchers to thoroughly characterize the aggregation state of their Aβ(1-40) preparations using techniques such as atomic force microscopy (AFM), electron microscopy (EM), or Thioflavin T (ThT) fluorescence assays, which detect fibril formation. researchgate.netmdpi.com This characterization ensures the reliability and comparability of findings across different studies.
Therapeutic Research Strategies Targeting Beta Amyloid Peptide 1 40 Pathways Mechanistic Focus
Approaches to Inhibit Beta-amyloid peptide(1-40) Production
A primary strategy to reduce the burden of Aβ(1-40) is to inhibit its production by targeting the enzymes responsible for its cleavage from the amyloid precursor protein (APP) or by reducing the expression of APP itself.
Secretase Inhibitors and Modulators (BACE1, Gamma-Secretase)
The sequential cleavage of APP by β-secretase (BACE1) and γ-secretase is the amyloidogenic pathway that leads to the generation of Aβ peptides, including Aβ(1-40).
BACE1 Inhibitors
BACE1 initiates the amyloidogenic cascade, making it a prime therapeutic target. Inhibition of BACE1 is expected to decrease the production of all Aβ species. Several orally bioavailable BACE1 inhibitors have been developed and tested in clinical trials.
Verubecestat (MK-8931): This potent BACE1 inhibitor demonstrated a dose-dependent reduction in Aβ(1-40) levels in the cerebrospinal fluid (CSF) of both healthy individuals and Alzheimer's disease patients. In a Phase I study, doses of 12, 40, and 60 mg resulted in a 57%, 79%, and 84% reduction in CSF Aβ(1-40), respectively. rsc.orgnih.gov Despite these promising pharmacodynamic effects, clinical trials were terminated due to a lack of cognitive benefits and some adverse events. thieme-connect.com
Atabecestat (JNJ-54861911): This BACE1 inhibitor also showed significant, dose-dependent reductions in CSF Aβ(1-40). In a study with patients with early Alzheimer's disease, daily doses of 10 mg and 50 mg for four weeks led to mean reductions in CSF Aβ(1-40) of 67-68% and 87-90%, respectively. researchgate.netmdpi.comuq.edu.au However, development was halted due to liver safety concerns.
Lanabecestat (AZD3293/LY3314814): A brain-permeable BACE1 inhibitor that produced substantial dose-related reductions in CSF Aβ(1-40). Phase 2/3 studies showed that 20 mg and 50 mg doses resulted in 58.0% and 73.3% reductions in CSF Aβ(1-40) concentration, respectively. alzheon.com Similar to other BACE1 inhibitors, the clinical trials for Lanabecestat were discontinued (B1498344) due to a lack of efficacy in slowing cognitive decline. researchgate.net
| BACE1 Inhibitor | Study Phase | Dose | % Reduction in CSF Aβ(1-40) | Reference |
| Verubecestat | Phase I | 12 mg | 57% | rsc.orgnih.gov |
| 40 mg | 79% | rsc.orgnih.gov | ||
| 60 mg | 84% | rsc.orgnih.gov | ||
| Atabecestat | Phase I | 10 mg | 67-68% | researchgate.netmdpi.comuq.edu.au |
| 50 mg | 87-90% | researchgate.netmdpi.comuq.edu.au | ||
| Lanabecestat | Phase II/III | 20 mg | 58.0% | alzheon.com |
| 50 mg | 73.3% | alzheon.com |
Gamma-Secretase Inhibitors and Modulators
Gamma-secretase is the enzyme responsible for the final cleavage of APP to produce Aβ peptides. While its inhibition can reduce Aβ production, it also affects the processing of other important proteins, such as Notch, leading to potential side effects.
Semagacestat (LY450139): A γ-secretase inhibitor that was shown to decrease plasma Aβ(1-40) levels. However, clinical trials were stopped because the treatment was associated with worsened cognitive function and an increased risk of skin cancer, likely due to the inhibition of Notch signaling. tandfonline.com In a Phase I study, a single 140 mg dose led to a maximum plasma Aβ(1-40) reduction of approximately 73%. nih.gov
Avagacestat (BMS-708163): A γ-secretase inhibitor designed to be more selective for APP over Notch. Single doses of 200 mg and 400 mg resulted in a marked decrease in CSF Aβ(1-40) concentrations in healthy young men. mdpi.com Despite this, a Phase II trial showed equivocal Aβ lowering in the CSF at lower doses and a worsening of cognition at higher doses. wikipedia.org
Gamma-Secretase Modulators (GSMs): Unlike inhibitors, GSMs allosterically modulate γ-secretase activity to shift the cleavage of APP, leading to the production of shorter, less amyloidogenic Aβ peptides (like Aβ38) at the expense of Aβ42 and, to a lesser extent, Aβ40, without affecting Notch processing. researchgate.neten-journal.org This approach is considered a potentially safer alternative to direct inhibition.
| Gamma-Secretase Agent | Type | Effect on Aβ(1-40) | Key Finding | Reference |
| Semagacestat | Inhibitor | Decreased plasma levels | Worsened cognition | tandfonline.comnih.gov |
| Avagacestat | Inhibitor | Decreased CSF levels | Worsened cognition at high doses | mdpi.comwikipedia.org |
| Various | Modulators | Reduced production | Spared Notch signaling | researchgate.neten-journal.org |
Gene Editing Approaches to Reduce APP Expression
Recent advances in gene-editing technologies, particularly CRISPR-Cas9, offer a novel approach to reduce the production of Aβ(1-40) by directly targeting the APP gene.
The CRISPR-Cas9 system can be programmed to introduce specific modifications to the APP gene, with the goal of reducing its expression or altering its processing. Preclinical studies have shown the potential of this strategy. For instance, disrupting the APP gene in mouse models of Alzheimer's disease has been shown to decrease the expression of Aβ. acs.org Another approach involves editing the C-terminus of the APP gene to promote the non-amyloidogenic α-secretase pathway over the β-secretase pathway, which has been shown to reduce Aβ plaques and neuroinflammation in mice. nih.govnih.gov In vitro studies using CRISPR-Cas9 to knock out APP alleles have also demonstrated a decrease in Aβ protein expression. mdpi.com While promising, this technology is still in the early stages of development for therapeutic use in humans.
Strategies to Prevent Beta-amyloid peptide(1-40) Aggregation and Promote Clearance
Beyond inhibiting its production, another major therapeutic avenue is to tackle the Aβ(1-40) that is already present by preventing its aggregation into toxic species and enhancing its removal from the brain.
Small Molecule Aggregation Inhibitors
A variety of small molecules have been investigated for their ability to bind to Aβ(1-40) and prevent its aggregation into fibrils.
Tramiprosate (Homotaurine): This small molecule mimics glycosaminoglycans and binds to soluble Aβ, thereby inhibiting its aggregation. nih.gov Preclinical studies have shown that tramiprosate reduces oligomer formation and fibrillar plaque deposition. alzheon.com
Curcumin (B1669340): The active component of turmeric, curcumin has been shown to dose-dependently inhibit the formation of Aβ fibrils from Aβ(1-40) and also to destabilize preformed fibrils. nih.gov The effective concentrations for these effects are in the range of 0.1-1 µM. nih.gov
Resveratrol (B1683913): A natural polyphenol found in red wine, resveratrol has been shown to bind directly to both monomeric and fibrillar forms of Aβ(1-40). nih.gov Co-incubation of Aβ(1-40) with resveratrol resulted in a decrease in the number and length of amyloid fibrils. nih.gov
| Small Molecule | Mechanism of Action | Key Research Finding | Reference |
| Tramiprosate | Binds to soluble Aβ, inhibiting aggregation | Reduces oligomer formation and plaque deposition in preclinical models | alzheon.comnih.gov |
| Curcumin | Inhibits fibril formation and destabilizes preformed fibrils | Effective concentrations in the 0.1-1 µM range | nih.gov |
| Resveratrol | Binds to monomeric and fibrillar Aβ | Decreases the number and length of amyloid fibrils | nih.gov |
Immunotherapeutic Approaches Targeting Beta-amyloid peptide(1-40)
Immunotherapy utilizes antibodies to target and promote the clearance of Aβ(1-40). These can be either actively generated by the patient's immune system (active immunotherapy) or passively administered as monoclonal antibodies.
Solanezumab: This humanized monoclonal antibody targets the mid-domain of soluble Aβ monomers. The proposed mechanism is that by binding to soluble Aβ in the plasma, it creates a "peripheral sink," drawing Aβ out of the brain. wikipedia.orgnih.gov Clinical trials showed an increase in plasma Aβ(1-40) levels, consistent with target engagement, but failed to demonstrate a significant cognitive benefit. nih.gov
Gantenerumab: A fully human IgG1 antibody that is designed to bind to aggregated forms of Aβ, including fibrils in plaques. Its mechanism involves promoting the clearance of plaques through Fc receptor-mediated microglial phagocytosis. nih.govnih.gov Studies have shown that gantenerumab can lead to a significant reduction in Aβ plaques. nih.govresearchgate.net
Crenezumab: A humanized IgG4 monoclonal antibody that binds to multiple forms of Aβ, with a preference for oligomeric forms. nih.gov It is designed to neutralize Aβ oligomers and promote their disaggregation. nih.gov Phase II trials have shown that crenezumab can lower the levels of Aβ oligomers in the CSF. nih.gov
| Immunotherapy | Target | Mechanism of Action | Effect on Aβ(1-40) | Reference |
| Solanezumab | Soluble Aβ monomers | Peripheral sink | Increased plasma levels | wikipedia.orgnih.gov |
| Gantenerumab | Aggregated Aβ (fibrils) | Microglial phagocytosis | Plaque reduction | nih.govnih.govresearchgate.net |
| Crenezumab | Aβ oligomers | Neutralization and disaggregation | Reduced CSF oligomer levels | nih.govnih.gov |
Enhancing Beta-amyloid peptide(1-40) Degradation and Clearance Mechanisms
The brain has natural mechanisms for degrading and clearing Aβ(1-40), primarily through the action of specific enzymes. Enhancing the activity of these enzymes is a promising therapeutic strategy.
Neprilysin (NEP): A key Aβ-degrading enzyme, neprilysin has been shown to efficiently degrade both Aβ(1-40) and Aβ(1-42). researchgate.net Increasing the expression and activity of neprilysin has been demonstrated to significantly reduce the amyloid burden and improve cognitive function in animal models. en-journal.org
Insulin-degrading enzyme (IDE): Another important protease involved in the clearance of Aβ. nih.gov While its primary substrate is insulin (B600854), it also degrades Aβ(1-40). Modulation of IDE activity is being explored as a therapeutic approach, though the interplay with insulin signaling adds complexity. mdpi.com
Other enzymes such as angiotensin-converting enzyme (ACE) and various matrix metalloproteinases also contribute to Aβ degradation and represent potential targets for therapeutic intervention. en-journal.org
Table of Compounds
Modulating Beta-amyloid peptide(1-40) Downstream Toxicity Pathways
The neurotoxic cascade initiated by Beta-amyloid peptide(1-40) (Aβ(1-40)) involves a complex interplay of inflammatory processes, oxidative stress, and direct damage to synaptic structures, ultimately leading to neuronal death. Therapeutic research has increasingly focused on targeting these downstream pathways to mitigate the peptide's harmful effects. This section will explore three key mechanistic strategies: anti-inflammatory interventions, antioxidant strategies, and the use of synaptoprotective and neuroprotective agents.
Anti-inflammatory Interventions
Neuroinflammation is a hallmark of the brain's response to Aβ deposition, characterized by the activation of microglia and astrocytes, which in turn release a host of pro-inflammatory mediators. These mediators can exacerbate neuronal damage. Consequently, anti-inflammatory agents represent a significant avenue of therapeutic research.
Non-steroidal anti-inflammatory drugs (NSAIDs) have been a major focus of this research. Ibuprofen (B1674241), for instance, has demonstrated the ability to reduce the inflammatory response and plaque pathology in animal models of Alzheimer's disease. In one study, chronic administration of ibuprofen in a transgenic mouse model resulted in a significant reduction in the number and total area of β-amyloid deposits. medchemexpress.com This was accompanied by a decrease in markers of microglial activation. medchemexpress.com Specifically, ibuprofen treatment led to a 29.3% reduction in the phosphotyrosine-stained area of microglia surrounding plaques. researchgate.net Furthermore, levels of the pro-inflammatory cytokine Interleukin-1β (IL-1β) were decreased by 64.7% in ibuprofen-treated animals. researchgate.net Some research suggests that certain NSAIDs, including ibuprofen, may also directly impact Aβ processing, independent of their anti-inflammatory actions, by modulating γ-secretase activity to favor the production of shorter, less amyloidogenic Aβ peptides. nih.gov A comparative in vitro study on the anti-amyloidogenic effects of various NSAIDs found that ibuprofen and sulindac (B1681787) sulfide (B99878) were among the most potent inhibitors of Aβ fibril formation. bohrium.com
Peroxisome proliferator-activated receptor-gamma (PPARγ) agonists are another class of compounds with significant anti-inflammatory properties. These nuclear receptors are involved in regulating inflammation. Studies have shown that PPARγ agonists can inhibit the Aβ-stimulated secretion of pro-inflammatory products from microglia and monocytes. nih.govresearchgate.net In cell culture models, treatment with PPARγ agonists was found to suppress the expression of pro-inflammatory cytokine genes, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), following stimulation with β-amyloid. nih.govresearchgate.net For example, in Aβ-induced SH-SY5Y neuroblastoma cells, which mimic Alzheimer's disease conditions, the expression of TNF-α, IL-6, and IL-1β was significantly elevated, and treatment with novel PPAR-γ agonists showed a potential to mitigate this pro-inflammatory response. jneurosci.org
Minocycline (B592863), a tetracycline (B611298) derivative with anti-inflammatory and neuroprotective properties, has also been investigated. It has been shown to cross the blood-brain barrier and suppress microglial activation. jneurosci.orgnih.gov In a transgenic mouse model of cerebral amyloid angiopathy, minocycline treatment significantly reduced the number of activated microglial cells and lowered the levels of the pro-inflammatory cytokine IL-6. nih.gov Other research has indicated that minocycline can inhibit the production of various inflammatory mediators, including IL-1β and TNF-α, in response to Aβ. frontiersin.org
Table 1: Effects of Anti-inflammatory Interventions on Beta-amyloid (1-40) Induced Inflammation
| Compound | Model System | Key Findings | Quantitative Data |
|---|
| Ibuprofen | Transgenic Mouse Model (Tg2576) | Reduced microglial activation and pro-inflammatory cytokine levels. | 29.3% reduction in phosphotyrosine-stained microglial area around plaques. researchgate.net 64.7% decrease in Interleukin-1β levels. researchgate.net | | PPARγ Agonists | Cell Culture (Microglia and Monocytes) | Inhibited Aβ-stimulated expression of pro-inflammatory cytokine genes. | Suppressed the expression of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net | | Minocycline | Transgenic Mouse Model (Tg-SwDI) | Reduced the number of activated microglial cells and IL-6 levels. | Significant reduction in activated microglia and pro-inflammatory IL-6. nih.gov |
Antioxidant Strategies
Oxidative stress is a critical component of Aβ(1-40)-mediated neurotoxicity. The peptide can induce the production of reactive oxygen species (ROS), leading to lipid peroxidation, protein oxidation, and ultimately, neuronal cell death. Antioxidant compounds that can neutralize these free radicals are therefore being explored as a therapeutic strategy.
(R)-alpha-lipoic acid is an antioxidant that has shown neuroprotective potential. In a rat model of Alzheimer's disease, a co-drug combining (R)-alpha-lipoic acid and ibuprofen was found to protect against the cognitive deficits induced by Aβ(1-40) infusion. researchgate.net Histochemical analysis revealed that the co-drug treated group had less β-amyloid protein expression in the cerebral cortex compared to groups treated with either ibuprofen or (R)-alpha-lipoic acid alone. researchgate.net
A targeted antioxidant, CAT-SKL, which is a genetically engineered derivative of the enzyme catalase, has also been investigated. Catalase is responsible for breaking down hydrogen peroxide, a key ROS. In a rat model, CAT-SKL treatment was able to reduce the pathology induced by Aβ toxicity by significantly decreasing microglia activation and protecting cholinergic neurons from loss. nih.govnih.gov
Silibinin (B1684548), a flavonoid derived from milk thistle, possesses antioxidant and neuroprotective properties. In a rat model of Aβ(1-40)-induced neurotoxicity, administration of silibinin led to a dose-dependent decrease in the production of ROS and nitric oxide (NO). nih.govnih.gov Furthermore, silibinin has been shown to inhibit the aggregation of Aβ peptides, with one study reporting an IC50 of 2.36 μM for the inhibition of Aβ(1-42) aggregation. canada.ca
Table 2: Efficacy of Antioxidant Strategies Against Beta-amyloid (1-40) Induced Oxidative Stress
| Compound | Model System | Key Findings | Quantitative Data |
|---|---|---|---|
| (R)-alpha-lipoic acid (in co-drug with Ibuprofen) | Rat Model (Aβ(1-40) infusion) | Protected against cognitive deficits and reduced Aβ expression. | Less β-amyloid protein expression in the cerebral cortex compared to individual treatments. researchgate.net |
| CAT-SKL | Rat Model | Reduced microglia activation and protected cholinergic neurons. | Significantly decreased microglia activation and prevented cholinergic neuronal loss. nih.govnih.gov |
| Silibinin | Rat Model (Aβ(1-40) injection) | Decreased production of reactive oxygen species (ROS) and nitric oxide (NO). | Dose-dependent reduction in ROS and NO levels. nih.govnih.gov IC50 of 2.36 μM for inhibiting Aβ(1-42) aggregation. canada.ca |
Synaptoprotective and Neuroprotective Agents
The ultimate consequence of the Aβ(1-40) toxic cascade is damage to synapses and neuronal death. Therefore, agents that can directly protect synapses and promote neuronal survival are of great therapeutic interest.
Brain-Derived Neurotrophic Factor (BDNF) is a key protein in the central nervous system that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. In a rat model of Aβ(1-40)-induced retinal degeneration, treatment with BDNF was found to prevent retinal ganglion cell apoptosis. nih.gov This was associated with a significant reduction in the expression of caspase-3, a key executioner enzyme in apoptosis. nih.gov In vitro studies have also demonstrated that BDNF can preserve the functional integrity of neural networks exposed to β-amyloid, maintaining cell viability and normalizing spontaneous calcium activity. frontiersin.org One study showed that while Aβ exposure decreased primary hippocampal culture viability to 72.52%, the addition of BDNF helped maintain it at 77.11%. frontiersin.org
Adenosine A2A receptor antagonists have also emerged as a potential therapeutic strategy. These receptors are implicated in the synaptic dysfunction observed in Alzheimer's disease. Blockade of A2A receptors has been shown to prevent the synaptotoxicity and memory impairment caused by β-amyloid peptides. In animal models, treatment with the A2A receptor antagonist SCH58261 completely prevented the decrease in synaptophysin immunoreactivity, a marker for synaptic terminals, caused by Aβ(1-42) injection. uliege.be Furthermore, electrophysiological studies have demonstrated that A2A receptor blockade can restore long-term potentiation (LTP), a cellular correlate of learning and memory, which is impaired by Aβ. nih.govnih.gov
Silibinin, in addition to its antioxidant properties, has demonstrated direct neuroprotective effects. In cell culture studies, silibinin was shown to protect SH-SY5Y neuroblastoma cells from Aβ-induced toxicity, with an IC50 for neuroprotection reported in some contexts. canada.ca
Table 3: Neuroprotective and Synaptoprotective Efficacy of Investigated Agents
| Agent | Model System | Key Findings | Quantitative Data |
|---|---|---|---|
| Brain-Derived Neurotrophic Factor (BDNF) | Rat Model (Retinal Degeneration) & In Vitro Hippocampal Cultures | Prevented neuronal apoptosis and preserved neural network function. | Significant reduction in caspase-3 expression. nih.gov Maintained cell viability at 77.11% in the presence of Aβ, compared to 72.52% with Aβ alone. frontiersin.org |
| Adenosine A2A Receptor Antagonists (e.g., SCH58261) | Rat and Mouse Models | Prevented synaptotoxicity and restored synaptic plasticity (LTP). | Completely prevented the Aβ-induced decrease in synaptophysin immunoreactivity. uliege.be Restored long-term potentiation (LTP) in hippocampal slices. nih.govnih.gov |
| Silibinin | Cell Culture (SH-SY5Y cells) | Protected against Aβ-induced cell death. | Reported IC50 for neuroprotection in specific experimental setups. canada.ca |
Biomarker Research and Methodologies for Beta Amyloid Peptide 1 40 Detection in Preclinical and in Vitro Contexts
Soluble Beta-amyloid peptide(1-40) Detection in Biofluids of Animal Models (e.g., Cerebrospinal Fluid, Plasma)
The quantification of soluble Beta-amyloid peptide(1-40) (Aβ40) in biofluids of animal models is a cornerstone of preclinical research in Alzheimer's disease (AD). Cerebrospinal fluid (CSF) and plasma are the most commonly utilized biofluids for this purpose, offering a window into the cerebral and systemic Aβ metabolism, respectively. Various analytical methods have been developed and validated for the sensitive and specific detection of soluble Aβ40 in these matrices.
Enzyme-linked immunosorbent assay (ELISA) is a widely adopted technique for the quantification of Aβ40 in both CSF and plasma from animal models. sigmaaldrich.cnsigmaaldrich.comfujifilm.com These assays typically employ a sandwich format, where a capture antibody specific for the N-terminus of Aβ is coated onto a microplate, and a detection antibody targeting the C-terminus of Aβ40 is used for quantification. sigmaaldrich.cn This design ensures high specificity for the full-length peptide. Commercially available ELISA kits offer high sensitivity, with detection limits often in the picogram per milliliter (pg/mL) range, which is crucial for detecting the low concentrations of Aβ40 typically found in these biofluids. sigmaaldrich.com
In addition to standard ELISA, more advanced immunoassay platforms have been developed to enhance sensitivity and throughput. For instance, electrochemiluminescence-based assays and single-molecule array (SiMoA) technology have demonstrated the ability to detect Aβ40 at femtomolar concentrations, providing a more granular view of subtle changes in peptide levels. researchgate.net
Mass spectrometry (MS)-based methods, often coupled with liquid chromatography (LC-MS/MS), offer an alternative and highly specific approach for the absolute quantification of Aβ40. gu.se These methods utilize stable isotope-labeled Aβ peptides as internal standards, allowing for precise and accurate measurements without the potential for antibody cross-reactivity. gu.se While technically more demanding than immunoassays, LC-MS/MS provides a valuable tool for orthogonal validation of immunoassay results and for studies requiring absolute quantification.
The choice of analytical method often depends on the specific research question, the required sensitivity, and the available resources. For longitudinal studies in animal models, where repeated sampling is necessary, minimally invasive plasma collection is often preferred. However, CSF is generally considered to reflect brain Aβ metabolism more directly. researchgate.net
Below is an interactive data table summarizing key features of common methodologies for soluble Aβ40 detection in animal model biofluids.
| Method | Sample Type | Typical Sensitivity | Key Advantages | Key Limitations |
| ELISA | CSF, Plasma | pg/mL | High throughput, cost-effective, widely available | Potential for antibody cross-reactivity, relative quantification |
| SiMoA | CSF, Plasma | fg/mL | Ultra-high sensitivity | Higher cost, specialized equipment required |
| LC-MS/MS | CSF, Plasma | pg/mL | Absolute quantification, high specificity, multiplexing capability | Lower throughput, technically demanding, higher cost |
Imaging Techniques for Beta-amyloid peptide(1-40) Accumulation in Preclinical Models (e.g., PET Ligands)
In vivo imaging techniques are indispensable for the longitudinal study of Aβ40 accumulation in the brains of preclinical models, providing critical insights into the spatial and temporal progression of amyloid pathology. Positron Emission Tomography (PET) is the most prominent imaging modality used for this purpose, employing radiolabeled tracers, or PET ligands, that specifically bind to Aβ aggregates. nih.gov
While many early PET ligands were developed to target fibrillar Aβ plaques in general, efforts have been made to develop tracers with varying affinities for different Aβ isoforms and aggregation states. nih.gov The development of PET ligands for preclinical imaging in rodent models allows for repeated, non-invasive measurements in the same animal over time, significantly reducing the number of animals required for a study and providing more robust longitudinal data. nih.gov
One of the most well-characterized amyloid PET tracers is Pittsburgh Compound B ([11C]PiB), a thioflavin T derivative. nih.gov While primarily used in human studies, its utility has also been demonstrated in some animal models. mdpi.com However, the short half-life of carbon-11 (B1219553) necessitates an on-site cyclotron. Consequently, fluorine-18 (B77423) labeled tracers with longer half-lives, such as [18F]florbetapir, [18F]florbetaben, and [18F]flutemetamol, have been developed and are widely used in both clinical and preclinical settings. nih.govnih.gov These tracers have been successfully employed to visualize and quantify amyloid burden in various transgenic mouse models of AD. mdpi.com
More recently, the development of antibody-based PET radioligands has emerged as a promising strategy. frontiersin.org These immunoPET approaches utilize radiolabeled antibodies or antibody fragments that target specific Aβ epitopes, potentially offering higher specificity for different Aβ species, including Aβ40. frontiersin.orgnih.gov For instance, bispecific antibodies have been engineered to cross the blood-brain barrier by targeting the transferrin receptor, thereby enabling the visualization of Aβ pathology in the brain. nih.gov
The following interactive data table provides an overview of representative PET ligands used for imaging Aβ accumulation in preclinical models.
| PET Ligand | Target | Isotope | Key Features in Preclinical Models |
| [11C]PiB | Fibrillar Aβ | Carbon-11 | Well-established, high affinity for fibrillar plaques |
| [18F]Florbetapir | Fibrillar Aβ | Fluorine-18 | Longer half-life allows for centralized production |
| [18F]Florbetaben | Fibrillar Aβ | Fluorine-18 | Validated in various transgenic mouse models |
| Radiolabeled Antibodies (e.g., [124I]mAb158) | Soluble Aβ aggregates | Iodine-124 | Potential for higher specificity to different Aβ species |
Methodologies for Quantifying Beta-amyloid peptide(1-40) Aggregates in Tissue Samples (e.g., ELISA, Western Blot, Immunohistochemistry)
The quantification of Aβ40 aggregates in brain tissue is a fundamental aspect of post-mortem analysis in preclinical AD research. A variety of well-established biochemical and histological techniques are employed to measure the abundance and distribution of these aggregates.
Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to quantify Aβ40 in brain homogenates. nih.gov This involves the sequential extraction of proteins from the brain tissue using buffers of increasing stringency to separate soluble and insoluble Aβ fractions. nih.gov For instance, a common procedure involves initial homogenization in a Tris-buffered saline (TBS) solution to extract soluble Aβ, followed by extraction with a detergent-containing buffer (e.g., Triton X-100) for membrane-associated Aβ, and finally, a formic acid or guanidine (B92328) hydrochloride extraction to solubilize the highly aggregated, insoluble Aβ in plaques. nih.gov The Aβ40 concentration in each fraction can then be determined using specific ELISA kits.
Western blotting is another valuable technique for the analysis of Aβ40 in brain tissue. nih.gov This method allows for the separation of proteins based on their molecular weight, providing information about the different aggregation states of Aβ40, such as monomers, dimers, and higher-order oligomers. researchgate.net Following sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the separated proteins are transferred to a membrane and probed with antibodies specific for Aβ40. This technique can be particularly useful for examining the relative abundance of different Aβ40 species.
Immunohistochemistry (IHC) provides crucial spatial information about the distribution and morphology of Aβ40 aggregates within the brain tissue. sigmaaldrich.comsigmaaldrich.com This technique involves labeling thin sections of brain tissue with antibodies that specifically recognize Aβ40. abcam.com The antibody binding is then visualized using enzymatic reactions that produce a colored precipitate or by fluorescent tags. IHC allows for the detailed examination of plaque morphology and the localization of Aβ40 in different brain regions. thermofisher.com
The following interactive data table summarizes the key applications and findings of these methodologies for quantifying Aβ40 aggregates in tissue samples.
| Methodology | Application | Key Findings/Information Provided |
| ELISA | Quantification of soluble and insoluble Aβ40 in brain homogenates | Provides quantitative data on the concentration of Aβ40 in different fractions, allowing for the assessment of amyloid load. |
| Western Blot | Identification and relative quantification of different Aβ40 aggregation states (monomers, oligomers) | Reveals the presence and changes in the levels of various Aβ40 species, which can be correlated with disease progression. |
| Immunohistochemistry | Visualization of the spatial distribution and morphology of Aβ40 plaques in brain sections | Offers qualitative and semi-quantitative information on plaque burden, morphology, and localization within specific brain structures. |
Development of Novel Beta-amyloid peptide(1-40) Conformational Antibodies for Research
The development of antibodies that can specifically recognize different conformational states of Aβ40 is a rapidly advancing area of research. These conformational antibodies are invaluable tools for investigating the roles of different Aβ species, from soluble monomers to toxic oligomers and mature fibrils, in the pathogenesis of AD. pnas.orgpnas.org
Unlike conventional antibodies that typically recognize a linear sequence of amino acids, conformational antibodies are designed to bind to specific three-dimensional structures. nih.gov This allows for the selective detection of Aβ40 in its various aggregated forms. For example, some antibodies have been developed to be specific for soluble, non-fibrillar Aβ oligomers, which are thought to be the most neurotoxic species. biorxiv.org Other antibodies have been generated that preferentially bind to the fibrillar conformation of Aβ found in amyloid plaques. pnas.org
The generation of these antibodies often involves immunizing animals with stabilized Aβ aggregates or synthetic peptides that mimic a particular conformation. nih.gov For instance, Aβ40 oligomers can be stabilized through chemical cross-linking before being used as an immunogen to generate oligomer-specific antibodies. nih.gov Phage display and other in vitro selection technologies are also employed to isolate antibody fragments with high affinity and specificity for a desired Aβ conformation. pnas.org
These novel conformational antibodies have a wide range of applications in preclinical research. They are used in immunoassays to specifically quantify Aβ40 oligomers in biofluids and tissue samples. beilstein-journals.org They are also employed in immunohistochemistry to visualize the distribution of different Aβ conformers in the brain. Furthermore, these antibodies are being explored as potential therapeutic agents that can neutralize toxic Aβ oligomers or promote the clearance of amyloid plaques. researchgate.net
The table below highlights some examples of novel conformational antibodies and their research applications.
| Antibody Type | Target Conformation | Research Application |
| Oligomer-Specific Antibodies (e.g., A11) | Soluble Aβ oligomers | Quantification of oligomeric Aβ40 in biofluids and tissues; investigation of the role of oligomers in neurotoxicity. nih.gov |
| Fibril-Specific Antibodies (e.g., WO1, WO2) | Mature Aβ fibrils | Immunohistochemical detection of amyloid plaques; studies on the mechanisms of fibril formation and clearance. pnas.org |
| Protofibril-Stabilizing Antibodies (e.g., B10AP) | Aβ protofibrils | Investigation of the intermediate steps in the amyloid cascade; development of potential therapeutic agents that prevent fibril formation. pnas.org |
| N-terminus Conformational Antibodies | Conformational epitope at the N-terminus of aggregated Aβ | High-affinity binding to Aβ fibrils for research and potential diagnostic applications. nih.gov |
Advanced Research Methodologies and Technological Innovations Applied to Beta Amyloid Peptide 1 40 Studies
High-Throughput Screening for Beta-amyloid peptide(1-40) Modulators
High-throughput screening (HTS) has emerged as a crucial tool for the rapid identification of small molecules that can modulate the aggregation of Aβ(1-40). These screens are designed to test large libraries of compounds to find potential inhibitors or promoters of Aβ(1-40) fibrillization. A commonly employed method is the Thioflavin-T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This property allows for the quantitative measurement of Aβ(1-40) aggregation in real-time.
In a typical HTS setup, Aβ(1-40) is incubated with individual compounds from a chemical library, and the ThT fluorescence is monitored over time. A decrease in fluorescence intensity compared to a control indicates that the compound inhibits Aβ(1-40) aggregation. For instance, a screen of 1,800 small molecules identified 21 primary hits that were further narrowed down to 5 lead compounds that modulate the formation of Aβ(1-40) aggregates in the presence of a lipid membrane. nih.gov
Another HTS approach utilizes a cell-based assay with homogenous time-resolved fluorescence to screen for inhibitors of beta-amyloid production. This method can detect Aβ at concentrations of approximately 1 nM and has been used to screen tens of thousands of potential Aβ production inhibitors, leading to the identification of new non-cytotoxic and cell-permeable compounds with submicromolar potencies.
| Screening Method | Principle | Throughput | Example of Findings |
| Thioflavin-T (ThT) Fluorescence Assay | ThT dye binds to β-sheet structures in amyloid fibrils, leading to increased fluorescence. | High | Identification of small molecules that inhibit Aβ(1-40) aggregation by preventing fibril formation. nih.gov |
| Homogeneous Time-Resolved Fluorescence (HTRF) | Antibody-based detection of Aβ peptides secreted from cells, using fluorescence resonance energy transfer (FRET). | High | Discovery of compounds that inhibit the production of Aβ peptides. |
| Aβ42–GFP Fusion Protein Assay | An Aβ42–Green Fluorescent Protein (GFP) fusion expressed in E. coli is used to screen for inhibitors of Aβ42 aggregation. | High | Identification of compounds that inhibit the early steps of Aβ aggregation. acs.org |
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Beta-amyloid peptide(1-40) Research
Omics technologies provide a comprehensive, system-wide view of the molecular changes associated with Aβ(1-40). These approaches have been instrumental in identifying genetic risk factors, protein interaction networks, and metabolic pathways implicated in Alzheimer's disease and other amyloid-related conditions. frontiersin.orgmdpi.com
Genomics studies have identified several genes associated with an increased risk of amyloid plaque formation. For instance, mutations in the amyloid precursor protein (APP), presenilin-1 (PSEN1), and presenilin-2 (PSEN2) genes are linked to early-onset familial Alzheimer's disease. nih.gov Genome-wide association studies (GWAS) have also uncovered numerous genetic loci that contribute to the risk of late-onset Alzheimer's disease. nih.gov
Proteomics analyses of cerebrospinal fluid (CSF) and brain tissue have revealed alterations in protein expression and post-translational modifications in the presence of Aβ(1-40) pathology. nih.gov These studies have identified proteins involved in inflammation, synaptic function, and lipid metabolism that are dysregulated in Alzheimer's disease. nih.gov For example, large-scale proteomic analysis of CSF has implicated altered glucose metabolism in the progression of amyloid and tau pathology. medrxiv.org
Metabolomics , the study of small molecule metabolites, has provided insights into the metabolic disturbances that occur in the context of Aβ(1-40) accumulation. nih.gov Studies of CSF and plasma have identified changes in lipid, amino acid, and energy metabolism in individuals with Alzheimer's disease. nih.gov For instance, alterations in cholesterol and sphingolipid pathways have been identified through CSF metabolomics. nih.gov
| Omics Technology | Focus of Study | Key Findings Related to Aβ(1-40) |
| Genomics | DNA sequence variations | Identification of genes (e.g., APP, PSEN1, PSEN2) and genetic risk factors associated with amyloid plaque formation. nih.gov |
| Proteomics | Protein expression, modifications, and interactions | Altered levels of proteins involved in inflammation, synaptic function, and carbohydrate metabolism in CSF and brain tissue. nih.gov |
| Metabolomics | Small molecule metabolites | Dysregulation of lipid, amino acid, and energy metabolism pathways in response to Aβ(1-40) accumulation. nih.govnih.gov |
Artificial Intelligence and Machine Learning in Beta-amyloid peptide(1-40) Structure Prediction and Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the study of Aβ(1-40) by enabling the prediction of its complex structures and accelerating the discovery of potential therapeutic agents. mdpi.comnih.gov These computational approaches can analyze vast datasets to identify patterns and make predictions that are often beyond the reach of traditional methods. mdpi.comfrontiersin.org
AI and ML are also being extensively used in drug discovery to identify new ligands for Aβ(1-40) fibrils. acs.org Virtual screening, a computational technique that docks large libraries of virtual compounds into the structure of a target molecule, is enhanced by AI to predict the binding affinity and efficacy of potential drugs. mdpi.comnih.gov This approach has been successful in identifying novel small molecules that can inhibit Aβ(1-40) aggregation. Furthermore, machine learning algorithms can analyze quantitative structure-activity relationships (QSAR) to optimize the chemical structures of lead compounds for improved therapeutic properties.
Machine learning models are also being developed to predict brain amyloid pathology using less invasive methods like quantitative electroencephalography (qEEG). frontiersin.org By analyzing EEG patterns, these models can achieve high accuracy in discriminating the presence or absence of beta-amyloid plaques in pre-dementia patients. frontiersin.org
Single-Molecule and Super-Resolution Microscopy for Visualizing Beta-amyloid peptide(1-40) Dynamics in situ
Understanding the aggregation and interaction of Aβ(1-40) at the molecular level requires techniques that can visualize individual molecules and their assemblies with high spatial and temporal resolution. Single-molecule microscopy and super-resolution microscopy have provided unprecedented insights into the dynamic processes of Aβ(1-40) oligomerization and fibril formation. nih.govspringernature.com
Single-molecule fluorescence microscopy allows for the direct observation of individual Aβ(1-40) molecules. nih.gov This technique has been used to study the initial binding of Aβ(1-40) to lipid membranes and the subsequent formation of oligomers. nih.gov Studies have shown that at low nanomolar concentrations, a significant portion of the formed oligomers exist as small species, such as trimers and tetramers. nih.gov Single-molecule techniques have also been employed to directly observe small Aβ(1-40) oligomers binding to living neuroblastoma cells at physiological concentrations, with the majority of bound species ranging from dimers to tetramers. plos.org
Super-resolution microscopy techniques, such as direct Stochastic Optical Reconstruction Microscopy (dSTORM), have broken the diffraction limit of light microscopy, enabling the visualization of Aβ(1-40) aggregates with nanoscale resolution. nih.gov dSTORM can provide morphological details on spatial scales below 20 nm, allowing for the direct visualization of oligomeric and fibrillar structures in vitro and even within cells. nih.gov These techniques have been instrumental in characterizing the heterogeneity of Aβ(1-40) aggregates and their interactions with cellular components. cam.ac.uk
| Microscopy Technique | Principle | Application to Aβ(1-40) Research |
| Single-Molecule Fluorescence Microscopy | Detection and tracking of individual fluorescently labeled molecules. | Observing the binding of Aβ(1-40) monomers to membranes and the formation of early oligomers. nih.govplos.org |
| dSTORM (direct Stochastic Optical Reconstruction Microscopy) | A super-resolution technique that uses photoswitchable fluorophores to reconstruct an image with nanoscale resolution. | Visualizing the morphology of Aβ(1-40) oligomers and fibrils in vitro and in situ with a resolution below 20 nm. nih.gov |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique that can image surfaces at the atomic level. | Characterizing the interactions of Aβ(1-40) peptides and the stability of transiently formed dimers. acs.org |
Computational Modeling and Molecular Dynamics Simulations of Beta-amyloid peptide(1-40) Interactions
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the behavior of Aβ(1-40) at an atomic level of detail. These methods provide insights into the conformational dynamics, aggregation pathways, and interactions of Aβ(1-40) with other molecules, complementing experimental observations. jst.go.jptandfonline.com
MD simulations can track the motions of every atom in a system over time, allowing researchers to observe the spontaneous self-assembly of Aβ(1-40) monomers into dimers and larger oligomers. biorxiv.org These simulations have revealed that Aβ(1-40) dimers are stabilized by interactions in the central hydrophobic core and at the N- and C-termini. biorxiv.org They have also shown that an isolated Aβ(1-40) monomer is largely disordered but can adopt a more stable hairpin structure within an oligomer. pnas.org
Simulations have also been used to study the interaction of Aβ(1-40) with cell membranes. jst.go.jp These studies have shown that Aβ(1-40) tends to accumulate at the interface between the membrane and the solvent and can adopt helical structures within the membrane environment. jst.go.jpacs.org Furthermore, computational approaches are used to understand how small molecules and drugs interact with Aβ(1-40) peptides, which is crucial for the design of effective inhibitors. nih.gov For example, simulations can elucidate the binding modes of potential drugs to Aβ(1-40) and predict their effect on aggregation.
| Computational Method | Principle | Application to Aβ(1-40) Research |
| All-Atom Molecular Dynamics (MD) Simulations | Simulates the movement of every atom in a system based on classical mechanics. | Investigating the conformational changes of Aβ(1-40) monomers, the formation of early oligomers, and interactions with lipid membranes. jst.go.jpbiorxiv.org |
| Coarse-Grained MD Simulations | Simplifies the representation of molecules to study larger systems and longer timescales. | Exploring the aggregation pathways of Aβ(1-40) and the formation of large oligomers and fibrils. tandfonline.compnas.org |
| Replica-Exchange Molecular Dynamics (REMD) | An enhanced sampling technique that improves the exploration of the conformational space. | Determining the structure of Aβ(1-40) trimers and other oligomers in explicit solvent. frontiersin.org |
Conceptual Frameworks and Evolving Hypotheses Surrounding Beta Amyloid Peptide 1 40
Evolution of the Amyloid Cascade Hypothesis: From Fibrils to Soluble Oligomers
The amyloid cascade hypothesis has been a central framework in the study of Alzheimer's disease (AD) for decades. Initially, the hypothesis posited that the deposition of insoluble amyloid-β (Aβ) fibrils into plaques was the primary causative event in AD pathogenesis, leading to neurofibrillary tangles, neuronal cell death, and dementia. This model was largely based on the observation of abundant amyloid plaques in the brains of individuals with AD.
However, a significant paradigm shift has occurred in the understanding of Aβ's role in neurodegeneration. A growing body of evidence now suggests that soluble, non-fibrillar Aβ oligomers, rather than the insoluble fibrils found in plaques, are the primary neurotoxic species. This evolution in the hypothesis is supported by several key findings:
Poor Correlation Between Plaque Load and Cognitive Decline: Studies have shown a weak correlation between the density of amyloid plaques in the brain and the severity of cognitive impairment in AD patients. This suggests that the plaques themselves may not be the direct cause of neuronal dysfunction.
Toxicity of Soluble Oligomers: In vitro and in vivo studies have demonstrated that soluble Aβ oligomers are highly toxic to neurons. These oligomers can disrupt synaptic function, inhibit long-term potentiation (a cellular mechanism underlying learning and memory), and induce neuronal apoptosis (cell death).
Structural Differences and Toxicity: The neurotoxic effects of Aβ are dependent on its assembly state. While fibrils are relatively stable and inert, soluble oligomers are smaller, more mobile, and can interact with various cellular components, leading to widespread neuronal damage. The structural differences between oligomers and fibrils, such as the exposure of hydrophobic surfaces in oligomers, are thought to contribute to their differential toxicity.
This updated understanding, often referred to as the "Aβ oligomer hypothesis," proposes that the accumulation of soluble Aβ oligomers is the initiating event in a cascade that leads to synaptic dysfunction, neuroinflammation, and ultimately the neurodegeneration characteristic of AD.
Debates on the Relative Contribution of Beta-amyloid peptide(1-40) versus Beta-amyloid peptide(1-42) in Pathogenesis
The two primary isoforms of amyloid-beta are Aβ(1-40) and Aβ(1-42), differing by only two amino acids at the C-terminus. Despite this small difference, they exhibit distinct biophysical and pathological properties, leading to ongoing debate about their relative contributions to disease pathogenesis.
| Feature | Beta-amyloid peptide(1-40) | Beta-amyloid peptide(1-42) |
| Abundance | The most abundant isoform, constituting approximately 90% of total Aβ. mdpi.comnih.gov | Represents a smaller fraction, around 5-10% of total Aβ. nih.govnih.gov |
| Aggregation | Less prone to aggregation and more soluble. | Highly prone to aggregation, forming oligomers and fibrils more readily. mdpi.comnih.gov |
| Deposition | Predominantly found in the walls of cerebral blood vessels, contributing to cerebral amyloid angiopathy (CAA). mdpi.comwikipedia.orgnih.gov | The primary component of parenchymal amyloid plaques in the brain. mdpi.commdpi.com |
| Neurotoxicity | Generally considered less neurotoxic than Aβ(1-42). nih.gov | Considered the more neurotoxic species, strongly implicated in synaptic dysfunction and neuronal death. mdpi.comnih.gov |
| Role in Tau Pathology | Does not appear to promote tau pathology and may even have a protective role. nih.gov | Can accelerate the phosphorylation, cleavage, and aggregation of tau protein. nih.gov |
While Aβ(1-42) is more directly linked to the formation of neurotoxic oligomers and parenchymal plaques, Aβ(1-40) plays a significant role in cerebrovascular pathology. The accumulation of Aβ(1-40) in blood vessel walls can lead to cerebral amyloid angiopathy (CAA), which impairs blood-brain barrier function and cerebral blood flow, contributing to neurovascular dysfunction and cognitive decline. frontiersin.orged.ac.ukbeilstein-journals.org
Furthermore, the ratio of Aβ(1-42) to Aβ(1-40) in cerebrospinal fluid (CSF) and plasma has emerged as a more reliable biomarker for AD than the concentration of either peptide alone. cambridge.orgjpreventionalzheimer.com A lower Aβ(1-42)/Aβ(1-40) ratio is indicative of increased deposition of Aβ(1-42) in the brain and is strongly associated with a positive amyloid PET scan. cambridge.org
Consideration of Beta-amyloid peptide(1-40) in Multifactorial Disease Etiologies
The pathogenesis of neurodegenerative diseases like Alzheimer's is increasingly understood to be multifactorial, with complex interactions between genetic and environmental factors. Beta-amyloid peptide(1-40) is a key player in this intricate web of disease etiology.
Cerebrovascular and Cardiovascular Disease: There is a strong link between cerebrovascular disease (CVD) and AD. ed.ac.ukox.ac.uk Vascular risk factors, such as hypertension and atherosclerosis, can accelerate the production and deposition of Aβ, including Aβ(1-40). ed.ac.ukox.ac.uk In turn, the deposition of Aβ(1-40) in cerebral blood vessels (CAA) contributes to neurovascular dysfunction, including impaired blood-brain barrier integrity and reduced cerebral blood flow. beilstein-journals.org This creates a vicious cycle where vascular damage promotes amyloid pathology, and amyloid pathology exacerbates vascular damage. Elevated plasma levels of Aβ(1-40) have also been associated with an increased risk of cardiovascular events and mortality. nih.gov
Neuroinflammation: Aβ(1-40) is a potent activator of the brain's innate immune system. Fibrillar Aβ(1-40) can stimulate microglia, the resident immune cells of the central nervous system, to release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). frontiersin.org This neuroinflammatory response, while intended to clear Aβ deposits, can also lead to neuronal damage and contribute to the progression of neurodegeneration. wikipedia.orgfrontiersin.org
Genetic Factors: Genetic predisposition plays a significant role in the development of AD. Mutations in the amyloid precursor protein (APP), presenilin 1 (PSEN1), and presenilin 2 (PSEN2) genes are associated with early-onset familial AD and often lead to an increased ratio of Aβ(1-42) to Aβ(1-40). nih.gov The apolipoprotein E (APOE) gene is a major genetic risk factor for late-onset AD, with the APOE4 allele being associated with increased Aβ deposition. mdpi.com
Interaction with Other Pathological Factors: Aβ(1-40) can interact with various other molecules, influencing its aggregation and toxicity. For instance, it can bind to fibrinogen and coagulation factor XII, potentially contributing to abnormal blood clotting and reduced cerebral blood flow. abcam.com
Physiological Functions of Beta-amyloid peptide(1-40) in Healthy Brain Function
While the pathological roles of Beta-amyloid peptide(1-40) are well-documented, emerging evidence suggests that in its monomeric form and at physiological concentrations, it may have several important functions in the healthy brain.
Neuroprotection: Studies have indicated that Aβ(1-40) can exhibit neuroprotective properties. It has been shown to protect neurons from the neurotoxic effects of Aβ(1-42) both in cell cultures and in animal models. ox.ac.uk This protective effect may be attributed to its ability to inhibit the fibril formation and beta-sheet transformation of Aβ(1-42). ox.ac.uk Monomeric Aβ(1-40) has also been found to be protective against NMDA-induced excitotoxicity. beilstein-journals.org
Synaptic Plasticity and Memory: The role of Aβ in synaptic plasticity appears to be concentration-dependent. While high concentrations of oligomeric Aβ(1-40) can impair long-term potentiation (LTP), a key cellular mechanism for learning and memory, lower, more physiological concentrations have been shown to enhance LTP. mdpi.comed.ac.ukfrontiersin.org Some research suggests that endogenous Aβ is necessary for normal synaptic function and memory, as its depletion can lead to impairments. mdpi.com Furthermore, low doses of Aβ have been shown to enhance memory retention and acetylcholine production in the hippocampus. mdpi.commdpi.com
Other Potential Roles: Beyond its effects on neurons, Aβ(1-40) has been proposed to have other physiological functions, including:
Antimicrobial activity: Aβ may act as an antimicrobial peptide, binding to and aggregating pathogens as part of the innate immune response. mdpi.comjpreventionalzheimer.com
Blood-brain barrier repair: It has been suggested that Aβ may play a role in sealing leaks in the blood-brain barrier. mdpi.comnih.govjpreventionalzheimer.com
Tumor suppression and recovery from injury: Some studies propose that Aβ may have tumor-suppressive properties and promote recovery from brain injury. mdpi.comnih.govjpreventionalzheimer.com
These findings suggest that therapeutic strategies aimed at completely eliminating Aβ may have unintended negative consequences, and a more nuanced approach that targets pathological aggregation while preserving physiological function may be necessary.
Future Directions and Unresolved Questions in Beta-amyloid peptide(1-40) Research
Despite decades of research, many questions surrounding Beta-amyloid peptide(1-40) remain unanswered, and several key challenges and future directions have emerged in the field.
Unresolved Questions:
Precise Toxic Species: While soluble oligomers are considered the primary neurotoxic species, the exact size, conformation, and structure of the most pathogenic Aβ(1-40) oligomers are still not fully understood. nih.gov
Mechanism of Toxicity: The precise molecular mechanisms by which Aβ(1-40) oligomers induce synaptic dysfunction and neuronal death are not completely elucidated. How these oligomers interact with neuronal membranes and various receptors to trigger downstream pathological cascades is an area of active investigation.
Interplay with Other Pathologies: The complex interplay between Aβ(1-40) pathology, particularly cerebral amyloid angiopathy, and other neurodegenerative processes like tauopathy and neuroinflammation needs further exploration.
Full Spectrum of Physiological Roles: The complete range of physiological functions of Aβ(1-40) in the healthy brain is yet to be fully characterized. A deeper understanding of these roles is crucial for developing therapies that specifically target pathological Aβ without disrupting its normal functions.
Future Research Directions:
Development of Novel Therapeutic Strategies: Given the limited success of many anti-amyloid therapies, there is a need for innovative approaches. mdpi.commdpi.comfrontiersin.org These may include:
Targeting specific Aβ(1-40) oligomers: Developing drugs or antibodies that specifically neutralize the most toxic oligomeric species while leaving monomeric Aβ intact. mdpi.commdpi.com
Inhibiting Aβ aggregation: Designing small molecules or peptides that prevent the misfolding and aggregation of Aβ(1-40). ed.ac.uk
Enhancing Aβ clearance: Exploring strategies to improve the natural clearance mechanisms of Aβ from the brain, such as through the glymphatic system or enzymatic degradation. beilstein-journals.org
Advanced Biomarkers: There is a critical need for more sensitive and specific biomarkers for Aβ(1-40)-related pathology, particularly for early diagnosis and for monitoring treatment response. nih.gov This includes improving plasma-based assays and developing novel imaging agents for CAA.
Improved Animal Models: Creating animal models that more accurately recapitulate the full spectrum of Aβ(1-40) pathology, including its interaction with vascular and inflammatory factors, is essential for preclinical drug development. wikipedia.org
Personalized Medicine: Investigating how genetic and lifestyle factors influence an individual's susceptibility to Aβ(1-40) pathology could lead to more personalized therapeutic and preventative strategies.
Addressing these unresolved questions and pursuing these future research directions will be critical for advancing our understanding of the role of Beta-amyloid peptide(1-40) in health and disease and for developing effective treatments for Alzheimer's disease and related neurodegenerative disorders.
Q & A
Q. What experimental protocols are recommended to prepare Beta-amyloid(1-40) for aggregation studies?
Beta-amyloid(1-40) is prone to pre-aggregation, requiring careful preparation. Common methods include:
- Solubilization : Dissolve lyophilized peptide in hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA) to disrupt pre-existing aggregates, followed by solvent evaporation and reconstitution in buffer (e.g., PBS or ammonium acetate) .
- Batch validation : Use Congo red binding assays or Thioflavin T fluorescence to quantify fibril formation kinetics, as batch-to-batch variability in solubility and aggregation propensity can significantly impact results .
Q. How do researchers validate the structural integrity of synthetic Beta-amyloid(1-40)?
Structural validation involves:
- Nuclear Magnetic Resonance (NMR) : To confirm solution-state secondary structures (e.g., helical domains at residues 13–22 and 30–35) .
- Mass spectrometry : For molecular weight verification and purity assessment (>90% recommended) .
- Infrared spectroscopy (IR) : To detect β-sheet formation, a hallmark of amyloid fibrils .
Q. What are the key differences in experimental outcomes when using Beta-amyloid(1-40) versus Beta-amyloid(1-42)?
Beta-amyloid(1-42) has a higher propensity for aggregation due to its extended C-terminal region (residues 38–42), which forms a β-hairpin structure absent in Beta-amyloid(1-40). This structural difference leads to:
- Faster fibril formation in Beta-amyloid(1-42) .
- Distinct neurotoxic profiles, with Beta-amyloid(1-42) being more pathogenic in Alzheimer’s disease models .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve conformational heterogeneity in Beta-amyloid(1-40)?
Advanced MD techniques, such as Replica Exchange MD (REMD), simulate peptide behavior at microsecond timescales to:
- Identify transient helical and β-turn motifs in the monomeric state .
- Characterize membrane interactions, including localization at lipid-water interfaces and helical domain fluctuations .
- Compare conformational ensembles with experimental NMR data to validate force fields .
Q. What methodological approaches are used to study Beta-amyloid(1-40) interactions with neuronal membranes?
- Biophysical assays : Surface plasmon resonance (SPR) or fluorescence anisotropy to measure membrane binding kinetics .
- Electron microscopy (EM) : To visualize fibril-membrane interactions and helical fibril structures .
- Ion mobility-mass spectrometry (IM-MS) : To detect neuropeptide-binding partners (e.g., galanin) and oligomeric states .
Q. How do researchers reconcile contradictory data on Beta-amyloid(1-40) neurotoxicity across studies?
Contradictions often arise from:
- Batch variability : Pre-aggregation states and synthetic purity impact toxicity assays. Standardize protocols using Congo red or ThT fluorescence to quantify fibril content before experiments .
- Experimental models : Differences in cell lines (e.g., PC12 vs. primary neurons) or animal models (e.g., murine vs. humanized systems) affect outcomes .
- Temporal factors : Neurotoxicity correlates with fibril maturation; preincubation time must be controlled .
Q. What advanced techniques elucidate Beta-amyloid(1-40) transport across the blood-brain barrier (BBB)?
- Receptor-mediated transport studies : Use radiolabeled Beta-amyloid(1-40) (e.g., I-125) with inhibitors like RAP (receptor-associated protein) to block LDL receptor-related protein 1 (LRP1) .
- In vivo models : Perfusion assays in mice to quantify BBB permeability and competitive binding with apoE isoforms .
Methodological Challenges and Solutions
Q. How can researchers mitigate artifacts in Beta-amyloid(1-40) aggregation assays?
- Dye interference : Thioflavin T (ThT) may template aggregation; include dye-free controls and validate with EM .
- Buffer conditions : Avoid phosphate buffers, which accelerate aggregation; use ammonium acetate for stability .
- Temperature control : Perform assays at 37°C with agitation to mimic physiological conditions .
Q. What strategies improve antibody specificity for Beta-amyloid(1-40) in immunoassays?
- Epitope mapping : Use KLH-conjugated peptides (e.g., residues 1–40) to generate antibodies targeting the C-terminal region absent in Beta-amyloid(1-42) .
- Cross-reactivity testing : Validate against truncated isoforms (e.g., 1–16, 1–38) via Western blotting .
- ELISA optimization : Employ antibodies with <1% cross-reactivity to Beta-amyloid(1-42) and pre-treat samples with formic acid to dissociate aggregates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
